Epertinib
Description
Properties
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(Z)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27ClFN5O3/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36)/b37-27+/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCIAMOTBDGBJN-NRLRZRKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C/C(=N\OC[C@H]1COCCN1)/C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27ClFN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908305-13-5 | |
| Record name | Epertinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908305135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EPERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60OIK33ZQR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Epertinib's Mechanism of Action in HER2+ Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epertinib (S-222611) is an orally active, potent, and reversible tyrosine kinase inhibitor (TKI) that selectively targets the human epidermal growth factor receptors EGFR (HER1), HER2, and HER4.[1][2] In HER2-positive (HER2+) cancer cells, where the HER2 receptor is overexpressed, this compound exerts its anti-tumor effects by directly inhibiting the kinase activity of these receptors. This blockade disrupts downstream signaling cascades crucial for cell proliferation and survival, primarily the PI3K/AKT/mTOR and MAPK pathways. This guide provides a detailed technical overview of this compound's mechanism of action in HER2+ cells, supported by quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.
Core Mechanism of Action: Inhibition of HER Family Tyrosine Kinases
This compound functions as an ATP-competitive inhibitor at the intracellular kinase domains of EGFR, HER2, and HER4. In HER2+ cancers, the overexpression of HER2 leads to constitutive receptor dimerization and activation, driving uncontrolled cell growth. This compound binds to the ATP-binding pocket of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling molecules.[3] This reversible inhibition leads to a sustained blockade of HER2-mediated signaling.[2]
Kinase Inhibition Profile
This compound demonstrates potent inhibitory activity against its target kinases, as evidenced by low nanomolar half-maximal inhibitory concentrations (IC50).
| Target Kinase | IC50 (nM) |
| EGFR | 1.48[1] |
| HER2 | 7.15[1] |
| HER4 | 2.49[1] |
| KDR, IGF1R, SRC, KIT, PDGFRβ | >10000 |
Table 1: In vitro kinase inhibitory activity of this compound.
Inhibition of Cellular Phosphorylation
In cellular assays, this compound effectively inhibits the phosphorylation of HER2 and EGFR in HER2-overexpressing cancer cell lines.
| Cell Line | Target Phosphorylation | IC50 (nM) |
| NCI-N87 (gastric) | p-HER2 | 1.6[1] |
| NCI-N87 (gastric) | p-EGFR | 4.5[1] |
Table 2: Cellular phosphorylation inhibition by this compound.
Downstream Signaling Pathways Affected by this compound
By inhibiting HER2, this compound effectively shuts down the two major downstream signaling pathways that are critical for the proliferation and survival of HER2+ cancer cells: the PI3K/AKT/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[3]
The PI3K/AKT/mTOR Pathway
Activation of HER2 leads to the recruitment and activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT promotes cell survival by inhibiting pro-apoptotic proteins and stimulates protein synthesis and cell growth through the activation of mTOR. This compound's inhibition of HER2 prevents the initial activation of PI3K, thereby suppressing the entire PI3K/AKT/mTOR signaling cascade.[4][5]
The MAPK/ERK Pathway
The Ras/Raf/MEK/ERK (MAPK) pathway is another critical downstream effector of HER2 signaling. Upon HER2 activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, leading to the activation of Ras. This initiates a phosphorylation cascade through Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus and activates transcription factors that promote cell proliferation. This compound's blockade of HER2 phosphorylation prevents the recruitment of Grb2 and the subsequent activation of the MAPK pathway.[3][6]
References
- 1. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Workflow Flowchart PTC Drug-Testing Assays - Plottie [plottie.art]
- 6. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Epertinib: A Technical Guide to Synthesis, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epertinib, also known as S-222611, is a potent, orally active, and reversible small-molecule tyrosine kinase inhibitor (TKI). It selectively targets the epidermal growth factor receptor (EGFR, also known as HER1), HER2, and HER4, which are members of the ErbB family of receptor tyrosine kinases. Overexpression or mutation of these receptors is a key driver in the pathogenesis of various solid tumors, making them critical targets for cancer therapy. This compound has demonstrated significant antitumor activity in preclinical models and has been investigated in clinical trials for patients with HER2-positive metastatic breast cancer and other solid tumors. Compared to other TKIs like lapatinib, this compound has shown more prolonged inhibition of EGFR and HER2 phosphorylation and greater antitumor potency in xenograft models, including those with brain metastases.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and key experimental protocols associated with this compound.
Chemical Properties
This compound is a complex organic molecule with the chemical formula C30H27ClFN5O3. Its structure features a quinazoline core, which is a common scaffold in many EGFR inhibitors. The key chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(Z)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine | |
| Synonyms | S-222611, S-22611 | |
| CAS Number | 908305-13-5 (free base) | |
| Chemical Formula | C30H27ClFN5O3 | |
| Molecular Weight | 560.03 g/mol | |
| Exact Mass | 559.1786456 Da | |
| Appearance | Solid powder | |
| Storage | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | |
| Solubility | DMSO: 100 mg/mL (167.65 mM) | |
| InChIKey | IBCIAMOTBDGBJN-NRLRZRKLSA-N | |
| Canonical SMILES | CC#C/C(=N\OC[C@H]1COCCN1)/C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
Synthesis of this compound
The core of these molecules is the N-phenylquinazolin-4-amine scaffold. The synthesis typically involves:
-
Construction of the Quinazoline Core : This is often achieved through a condensation reaction. For instance, a substituted anthranilic acid derivative can be reacted with formamide or a similar reagent to form the quinazolinone ring system.
-
Chlorination : The 4-position of the quinazolinone is typically activated by chlorination, for example, using thionyl chloride or oxalyl chloride, to create a reactive intermediate.
-
Nucleophilic Aromatic Substitution : The key C4-N bond is formed by reacting the 4-chloroquinazoline intermediate with a suitably substituted aniline derivative. In the case of this compound, this would be a derivative of 3-chloro-4-[(3-fluorophenyl)methoxy]aniline.
-
Functionalization of the Quinazoline Ring : The final step involves introducing the complex side chain at the C6 position. This often requires multiple steps to build the (Z)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl group, followed by its attachment to the quinazoline scaffold.
This multi-step process requires careful control of reaction conditions to ensure correct regioselectivity and stereochemistry, particularly for the (R)-morpholin-3-yl moiety.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR (HER1), HER2, and HER4. These receptors are transmembrane proteins that, upon binding to ligands like epidermal growth factor (EGF), form homodimers or heterodimers. This dimerization triggers the autophosphorylation of specific tyrosine residues in their intracellular kinase domains, initiating a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.
The two primary signaling pathways activated by the ErbB family are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway : This pathway is central to regulating cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway : This pathway is a major regulator of cell survival, growth, and metabolism, primarily by inhibiting apoptosis.
This compound functions as an ATP-competitive inhibitor. It binds reversibly to the ATP-binding pocket within the kinase domain of EGFR, HER2, and HER4, preventing ATP from binding and thereby blocking autophosphorylation. This action effectively shuts down the downstream MAPK and PI3K/AKT signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on these pathways for their growth and survival.
Quantitative Biological Data
This compound's potency has been quantified through various in vitro and in vivo experiments. The half-maximal inhibitory concentration (IC50) measures the drug's effectiveness in inhibiting a specific biological function, while the half-maximal effective dose (ED50) represents the dose required to achieve 50% of the maximum therapeutic effect in a living organism.
| Assay Type | Target/Cell Line | Result (IC50 / ED50) | Source(s) |
| Kinase Inhibition | EGFR | 1.48 nM | |
| HER2 | 7.15 nM | ||
| HER4 | 2.49 nM | ||
| Phosphorylation Inhibition | EGFR (in NCI-N87 cells) | 4.5 nM | |
| HER2 (in NCI-N87 cells) | 1.6 nM | ||
| Cell Growth Inhibition | NCI-N87 (Gastric Cancer) | 8.3 nM | |
| BT-474 (Breast Cancer) | 9.9 nM | ||
| SK-BR-3 (Breast Cancer) | 14 nM | ||
| MDA-MB-361 (Breast Cancer) | 26.5 nM | ||
| In Vivo Antitumor Activity | NCI-N87 Xenograft Model | 10.2 mg/kg (ED50) |
Experimental Protocols
The following sections describe generalized, representative protocols for key experiments used to characterize tyrosine kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of this compound required to inhibit the phosphorylation activity of target kinases by 50% (IC50).
Methodology:
-
Reagent Preparation : Prepare assay buffer (e.g., 100 mM HEPES pH 7.5, 5 mM MgCl2, 0.5 mM DTT). Prepare serial dilutions of this compound in DMSO. Prepare a solution containing the recombinant kinase (EGFR, HER2, or HER4) and a suitable peptide substrate. Prepare ATP solution at a concentration near its Michaelis-Menten constant (Km).
-
Reaction Initiation : In a 384-well plate, add the kinase/substrate solution to wells containing the diluted this compound or DMSO (vehicle control).
-
Incubation : Allow the kinase and inhibitor to pre-incubate for a set period (e.g., 60 minutes) at room temperature to allow for binding.
-
Start Reaction : Initiate the kinase reaction by adding the ATP solution to all wells.
-
Reaction Quench & Detection : Incubate for a defined period (e.g., 60-120 minutes) at 30°C. Stop the reaction by adding a detection reagent. The amount of ADP produced (correlating with kinase activity) can be measured using various methods, such as fluorescence polarization (e.g., Transcreener® ADP² assay) or luminescence (e.g., ADP-Glo™).
-
Data Analysis : Calculate the percentage of kinase activity relative to the vehicle control for each this compound concentration. Plot the percent inhibition against the log of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth and viability of cancer cell lines that overexpress its targets. The MTT assay is a common colorimetric method.
Methodology:
-
Cell Plating : Culture human cancer cell lines (e.g., NCI-N87, BT-474) in appropriate media. Harvest cells and seed them into 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plates and add the medium containing the various concentrations of this compound. Include wells with vehicle (DMSO) as a negative control and wells with no cells as a background control.
-
Incubation : Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of ~0.5 mg/mL and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., acidic isopropanol or detergent) to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at ~570 nm using a microplate spectrophotometer.
-
Data Analysis : Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percent viability against the log of this compound concentration to determine the IC50 value.
In Vivo Antitumor Activity (Xenograft Model)
This protocol evaluates the efficacy of this compound in a living organism using a tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.
Methodology:
-
Animal Model : Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of the human tumor cells.
-
Tumor Implantation : Harvest human cancer cells (e.g., NCI-N87) from culture. Resuspend a specific number of cells (e.g., 5 x 10^6) in a suitable medium, often mixed with Matrigel, and inject them subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping : Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, this compound at various doses).
-
Drug Administration : Administer this compound or a vehicle control to the mice according to the planned schedule (e.g., once daily by oral gavage).
-
Monitoring : Measure tumor volume (typically using calipers with the formula: (Length x Width²)/2) and body weight 2-3 times per week to monitor efficacy and toxicity.
-
Endpoint : Continue the treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum ethical size.
-
Data Analysis : Plot the mean tumor volume over time for each group. Compare the tumor growth between the treated and vehicle groups to determine the level of tumor growth inhibition. The ED50 can be calculated from dose-response studies.
Epertinib Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epertinib hydrochloride, a potent, orally active, and reversible tyrosine kinase inhibitor targeting EGFR, HER2, and HER4, is a compound of significant interest in oncological research.[1] This technical guide provides an in-depth analysis of the current understanding of its solubility and stability, crucial parameters for its preclinical and clinical development. While quantitative data on its stability remains limited in publicly available literature, this document compiles existing solubility data, outlines generalized experimental protocols for its determination, and provides a framework for assessing its stability based on established methodologies for similar compounds. Furthermore, this guide visualizes the key signaling pathways affected by this compound, offering a deeper understanding of its mechanism of action.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The available data for this compound hydrochloride presents a mixed profile, particularly concerning its aqueous solubility.
Quantitative Solubility Data
The reported solubility of this compound hydrochloride in common laboratory solvents is summarized in the table below. A notable discrepancy exists in the reported aqueous solubility, with one source indicating moderate solubility with sonication and another stating insolubility. This highlights the need for further standardized testing to definitively characterize its aqueous solubility profile.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Conditions | Source(s) |
| DMSO | 125 | 209.56 | Requires sonication; use freshly opened DMSO as it is hygroscopic. | [1] |
| DMSO | 100 | 167.65 | Use fresh DMSO due to its hygroscopic nature. | [2] |
| Water | 33.33 | 55.88 | Requires sonication. | [1] |
| Water | Insoluble | - | - | [2] |
| Ethanol | Insoluble | - | - | [2] |
Note: The hydrochloride salt form of this compound is generally considered to possess enhanced water solubility and stability compared to its free base form.[3]
Experimental Protocol: Kinetic Solubility Assay
A kinetic solubility assay is a high-throughput method to determine the solubility of a compound in an aqueous buffer. The following is a generalized protocol that can be adapted for this compound hydrochloride.
Objective: To determine the kinetic solubility of this compound hydrochloride in a buffered aqueous solution.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Multi-channel pipette
-
Plate shaker
-
UV/Vis microplate reader
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound hydrochloride stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature (or a specified temperature, e.g., 37°C) for a set period (e.g., 1-2 hours) with continuous shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 320 nm) using a UV/Vis plate reader. The concentration at which a significant increase in turbidity or absorbance is observed corresponds to the kinetic solubility limit.
Stability Profile
The chemical stability of an API is paramount for its safe and effective use. While specific stability data for this compound hydrochloride is not extensively documented in public literature, a general understanding of its stability can be inferred from its chemical structure and by applying standard stress testing methodologies used for other tyrosine kinase inhibitors.
General Considerations
The hydrochloride salt form is expected to confer greater stability compared to the free base.[3] However, like many complex organic molecules, this compound hydrochloride may be susceptible to degradation under various environmental conditions.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. The following is a generalized protocol for conducting such studies on this compound hydrochloride, based on ICH guidelines.
Objective: To investigate the degradation of this compound hydrochloride under various stress conditions.
Materials:
-
This compound hydrochloride
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Calibrated oven and photostability chamber
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer
Methodology:
-
Acid Hydrolysis: Dissolve this compound hydrochloride in 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound hydrochloride in 0.1 N NaOH and incubate under the same conditions as acid hydrolysis. Neutralize before analysis.
-
Oxidative Degradation: Treat a solution of this compound hydrochloride with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid powder of this compound hydrochloride to dry heat in an oven (e.g., 105°C) for a specified duration.
-
Photolytic Degradation: Expose a solution of this compound hydrochloride to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber.
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The separation of the parent drug from its degradation products is crucial.
Mechanism of Action and Signaling Pathways
This compound hydrochloride exerts its anti-tumor activity by inhibiting the tyrosine kinase activity of EGFR (Epidermal Growth Factor Receptor), HER2 (Human Epidermal Growth Factor Receptor 2), and HER4 (Human Epidermal Growth Factor Receptor 4).[1] Inhibition of these receptors disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.
EGFR/HER2/HER4 Signaling Pathway
The binding of ligands to EGFR and HER4, or the heterodimerization of HER2 with other HER family members, leads to the activation of intracellular signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. This compound's inhibition of these receptors blocks the initiation of these cascades.
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound hydrochloride. While the existing data provides a foundational understanding, further research is necessary to resolve the conflicting reports on its aqueous solubility and to fully characterize its degradation profile. The generalized experimental protocols provided herein offer a starting point for researchers to conduct these crucial studies. A comprehensive understanding of these physicochemical properties is indispensable for the continued development of this compound hydrochloride as a promising anti-cancer therapeutic.
References
Epertinib: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epertinib (S-222611) is an orally active, potent, and reversible small-molecule inhibitor of the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4) tyrosine kinases.[1][2] Its mechanism of action, targeting key drivers of cell growth and proliferation, has positioned it as a promising therapeutic agent in the treatment of various solid tumors, particularly those overexpressing HER2. This technical guide provides a comprehensive overview of the preclinical and clinical pharmacokinetics and pharmacodynamics of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Pharmacodynamics
This compound exerts its anti-tumor effects by binding to the ATP-binding site of the intracellular kinase domain of EGFR, HER2, and HER4, thereby inhibiting their phosphorylation and downstream signaling. This blockade of crucial pathways involved in cell survival and proliferation ultimately leads to tumor growth inhibition.
In Vitro Activity
This compound has demonstrated potent inhibitory activity against its target kinases and various cancer cell lines in preclinical studies.
Table 1: In Vitro Kinase and Cell Line Inhibition by this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Kinase Inhibition | |||
| EGFR | Kinase Assay | 1.48 ± 0.06 | [2] |
| HER2 | Kinase Assay | 7.15 ± 0.51 | [2] |
| HER4 | Kinase Assay | 2.49 ± 0.10 | [2] |
| Cellular Phosphorylation Inhibition | |||
| EGFR Phosphorylation | NCI-N87 cells | 4.5 | [1] |
| HER2 Phosphorylation | NCI-N87 cells | 1.6 | [1] |
| Cell Growth Inhibition | |||
| NCI-N87 | Cell Viability | 8.3 ± 2.6 | [1] |
| BT-474 | Cell Viability | 9.9 ± 0.8 | [1] |
| SK-BR-3 | Cell Viability | 14.0 ± 3.6 | [1] |
| MDA-MB-453 | Cell Viability | 48.6 ± 3.1 | [1] |
| MDA-MB-175VII | Cell Viability | 21.6 ± 4.3 | [1] |
| HT115 | Cell Viability | 53.3 ± 8.6 | [1] |
| Calu-3 | Cell Viability | 241.5 ± 29.2 | [1] |
| MDA-MB-361 | Cell Viability | 26.5 | [1] |
Signaling Pathway
This compound's inhibition of EGFR, HER2, and HER4 disrupts downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are critical for cell proliferation, survival, and differentiation.
Pharmacokinetics
Preclinical Pharmacokinetics
Clinical Pharmacokinetics
Detailed quantitative pharmacokinetic data from clinical trials (e.g., Cmax, Tmax, AUC, half-life) are not publicly available. However, Phase I and II clinical trials have established recommended dosing regimens and provided insights into the safety and tolerability of this compound.
Table 2: Recommended Dosing of this compound in Combination Therapies (Phase I/II Clinical Trial)
| Arm | Combination Therapy | Recommended this compound Dose |
| A | This compound + Trastuzumab | 600 mg daily |
| B | This compound + Trastuzumab + Vinorelbine | 200 mg daily |
| C | This compound + Trastuzumab + Capecitabine | 400 mg daily |
A Phase I study of this compound monotherapy established a recommended daily dose of 800 mg in patients with solid tumors.[3] The most frequently reported adverse event across clinical trials is diarrhea, which is generally manageable.[4]
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., BT-474, NCI-N87) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for HER2 Phosphorylation
This protocol describes a general method to assess the inhibitory effect of this compound on HER2 phosphorylation in cancer cells.
-
Cell Treatment and Lysis: Culture HER2-overexpressing cells (e.g., SK-BR-3) and treat with this compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-HER2 (e.g., p-Tyr1248) and total HER2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phospho-HER2 signal to the total HER2 signal.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Cell Implantation: Subcutaneously inject a suspension of HER2-positive breast cancer cells (e.g., BT-474) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally once daily at predetermined doses (e.g., 12.5, 25, 50 mg/kg). The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Conclusion
This compound is a potent reversible inhibitor of EGFR, HER2, and HER4 with significant preclinical anti-tumor activity in a range of cancer models, including those with brain metastases. Clinical studies have established its safety profile and recommended doses for combination therapies in HER2-positive metastatic breast cancer. While detailed clinical pharmacokinetic data remains limited in the public domain, the available evidence underscores the therapeutic potential of this compound. Further research and clinical development are warranted to fully elucidate its role in cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I/II study of this compound plus trastuzumab with or without chemotherapy in patients with HER2-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Epertinib Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epertinib (S-222611) is a potent, orally active, and reversible tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4).[1] Its efficacy in solid tumors, particularly HER2-positive breast cancer, has been demonstrated in clinical trials. Understanding the molecular interactions between this compound and its target kinases is crucial for optimizing its therapeutic potential and developing next-generation inhibitors. In silico modeling provides a powerful and cost-effective approach to elucidate these interactions at an atomic level. This technical guide outlines a comprehensive workflow for the in silico modeling of this compound binding to its primary targets, detailing experimental protocols and data presentation formats.
Introduction to this compound and its Targets
This compound is a small molecule drug that functions by competitively inhibiting the ATP binding sites of EGFR, HER2, and HER4, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[1] The ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), are key drivers in the pathogenesis of various cancers. Their overexpression or mutation is associated with uncontrolled cell growth and poor prognosis. In silico modeling can provide valuable insights into the binding affinity, selectivity, and resistance mechanisms of this compound.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against its target kinases and its efficacy in various cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| EGFR | 1.48[1] |
| HER2 | 7.15[1] |
| HER4 | 2.49[1] |
Table 2: this compound Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-N87 | Gastric Carcinoma | 4.5 (EGFR phosphorylation), 1.6 (HER2 phosphorylation)[1] |
| MDA-MB-361 | Breast Cancer | 26.5[1] |
| BT-474 | Breast Cancer | 9.9 ± 0.8 |
| SK-BR-3 | Breast Cancer | 14.0 ± 3.6 |
| MDA-MB-453 | Breast Cancer | 48.6 ± 3.1 |
| Calu-3 | Lung Adenocarcinoma | 241.5 ± 29.2 |
In Silico Modeling Experimental Protocols
This section details a hypothetical, yet standard, workflow for the in silico modeling of this compound binding to its kinase targets. These protocols are based on established methodologies for studying similar kinase inhibitors.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Protocol:
-
Protein Preparation:
-
Obtain the crystal structures of the kinase domains of EGFR, HER2, and HER4 from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH.
-
Perform energy minimization to relieve any steric clashes using a suitable force field (e.g., AMBER, CHARMM).
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database (e.g., PubChem).
-
Generate a low-energy conformation of the ligand.
-
Assign appropriate atom types and partial charges.
-
-
Docking Simulation:
-
Define the binding site based on the location of the co-crystallized ligand in the original PDB structure or through binding site prediction algorithms.
-
Perform docking using software such as AutoDock Vina, Glide, or GOLD.
-
Generate a set of possible binding poses and rank them based on a scoring function that estimates the binding affinity.
-
-
Analysis:
-
Analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and the amino acid residues in the binding pocket.
-
Compare the predicted binding mode with that of known inhibitors to validate the docking protocol.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the binding event.
Protocol:
-
System Preparation:
-
Use the best-ranked docked pose of the this compound-kinase complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation:
-
Perform an initial energy minimization of the entire system.
-
Gradually heat the system to a physiological temperature (e.g., 310 K) under constant volume (NVT ensemble).
-
Equilibrate the system under constant pressure and temperature (NPT ensemble) to ensure the correct density.
-
Run a production MD simulation for an extended period (e.g., 100-200 ns) to sample the conformational space of the complex.
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
-
Identify stable hydrogen bonds and other key interactions throughout the simulation.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of binding affinity.
-
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.
Protocol:
-
Model Generation:
-
Generate a set of diverse, active inhibitors of EGFR, HER2, and HER4.
-
Align the molecules and identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.
-
Generate a 3D pharmacophore model that represents the spatial arrangement of these features.
-
-
Model Validation:
-
Validate the pharmacophore model using a test set of known active and inactive compounds to assess its ability to discriminate between them.
-
-
Virtual Screening:
-
Use the validated pharmacophore model as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features.
-
The identified hits can then be subjected to molecular docking and MD simulations for further evaluation.
-
Visualizations: Signaling Pathways and Workflows
ErbB Signaling Pathway
The following diagram illustrates the simplified signaling pathway mediated by the ErbB family of receptors, which is inhibited by this compound.
Caption: this compound inhibits ErbB receptor dimerization and downstream signaling.
In Silico Modeling Workflow
The diagram below outlines the logical flow of the in silico modeling process described in this guide.
Caption: A typical workflow for in silico drug discovery and analysis.
Conclusion
In silico modeling offers a robust framework for investigating the binding of this compound to its target kinases. Through a combination of molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain detailed insights into the molecular determinants of this compound's efficacy. While this guide provides a comprehensive overview of the methodologies, it is important to note the absence of specific published in silico studies on this compound's interaction with EGFR, HER2, and HER4. The protocols outlined here serve as a blueprint for conducting such studies, which would be invaluable for the rational design of more potent and selective anticancer therapies. The integration of computational and experimental data will be key to fully unlocking the therapeutic potential of this compound and other targeted cancer drugs.
References
Epertinib Resistance Mechanisms in Cancer Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Epertinib (S-22611) is a potent, orally active, and reversible tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR), HER2, and HER4. While it has shown promising antitumor activity, particularly in HER2-positive cancers, the emergence of drug resistance remains a critical challenge, limiting therapeutic efficacy. This technical guide provides an in-depth analysis of the potential and documented mechanisms of resistance to this compound and other pan-HER inhibitors. We consolidate key quantitative data, detail relevant experimental protocols, and visualize complex signaling pathways to offer a comprehensive resource for researchers working to understand and overcome this compound resistance.
Introduction to this compound
This compound exerts its anticancer effects by selectively binding to the ATP-binding pocket of EGFR, HER2, and HER4, thereby inhibiting their phosphorylation and downstream signaling. This blockade disrupts critical pathways involved in cell proliferation, survival, and differentiation. Clinical studies have demonstrated this compound's tolerability and encouraging antitumor activity in heavily pretreated patients with HER2-positive metastatic breast and upper gastrointestinal cancers, including those with brain metastases. However, as with other targeted therapies, cancer cells can develop sophisticated mechanisms to evade inhibition, leading to acquired resistance. Understanding these mechanisms is paramount for developing next-generation inhibitors and effective combination strategies.
On-Target Resistance: Secondary Mutations in the HER Family
One of the most direct mechanisms of resistance involves the acquisition of secondary mutations within the kinase domain of the target receptor. These mutations can sterically hinder drug binding or stabilize the active conformation of the kinase, reducing the inhibitor's efficacy.
HER2 Gatekeeper and Kinase Domain Mutations
While specific secondary mutations conferring resistance to this compound have not been clinically documented, studies on other HER2 TKIs like neratinib and lapatinib provide a strong predictive framework. The "gatekeeper" residue, T798, is analogous to T790 in EGFR. Mutations at this site, such as T798I, can emerge in patients who progress on TKI therapy. Other mutations, such as L755S and T862A, have also been shown to promote resistance by enhancing HER2 activation and impairing drug binding.
Data Presentation: HER2 TKI Resistance Mutations
| Cell Line Model | Primary HER2 Mutation | Acquired Secondary Mutation | Fold Increase in Neratinib IC50 | Reference |
| Ba/F3 | HER2 L869R | HER2 T798I | >100-fold | Hanker et al., 2017 |
| T-47D | HER2 V777L | HER2 T862A | ~8-fold | Bose et al., 2022 |
| T-47D | HER2 V777L | HER2 L755S | ~6-fold | Bose et al., 2022 |
Table 1: Summary of quantitative data on acquired HER2 mutations conferring resistance to HER2 tyrosine kinase inhibitors.
Signaling Pathway: On-Target HER2 Resistance
Caption: On-target resistance via secondary HER2 mutations.
Experimental Protocol: Generation of TKI-Resistant Cell Lines
This protocol describes a general method for developing cell lines with acquired resistance to a tyrosine kinase inhibitor.
-
Cell Culture: Culture HER2-mutant breast cancer cells (e.g., T-47D) in standard RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Initial Drug Exposure: Treat cells with the HER2 TKI (e.g., neratinib or this compound) at a starting concentration equal to the IC50 value.
-
Dose Escalation: Once cells resume proliferation (typically after 2-4 weeks), replace the medium with fresh medium containing a 1.5 to 2-fold higher concentration of the drug.
-
Iterative Selection: Repeat the dose escalation step incrementally over a period of 6-12 months. Monitor cell morphology and growth rates continuously.
-
Isolation of Resistant Clones: Once cells are stably proliferating at a high drug concentration (e.g., >1 µM), isolate single-cell clones by limiting dilution or cell sorting.
-
Characterization: Confirm the resistant phenotype by performing a dose-response cell viability assay. Analyze the clones for potential resistance mechanisms via next-generation sequencing (NGS) to identify mutations in ERBB2 and other relevant genes.
Off-Target Resistance: Bypass Signaling Pathways
The most common form of acquired resistance involves the activation of alternative signaling pathways that bypass the need for HER2/EGFR signaling, thereby rendering the cell insensitive to this compound.
MET Amplification
MET, a receptor tyrosine kinase, can become amplified, leading to its overexpression and ligand-independent activation. Activated MET can then phosphorylate HER3 (ErbB3), which subsequently activates the PI3K/AKT pathway, a critical downstream effector of HER2. This provides a potent survival signal that circumvents the this compound-induced blockade of HER2. MET amplification is a known resistance mechanism to both EGFR and HER2 inhibitors.
Data Presentation: MET Amplification in TKI Resistance
| TKI | Cancer Type | Frequency of MET Amplification in Resistant Tumors | Reference |
| First/Second-Gen EGFR TKIs | NSCLC | 5-22% | Pao et al., 2007; Engelman et al., 2007 |
| Osimertinib (1st Line) | NSCLC | 7-15% | Ramalingam et al., 2018 |
| Osimertinib (2nd Line) | NSCLC | ~19% | Papadimitrakopoulou et al., 2018 |
Table 2: Frequency of MET amplification as a resistance mechanism to EGFR TKIs in non-small cell lung cancer (NSCLC).
Signaling Pathway: MET Amplification Bypass
Caption: MET amplification bypasses HER2 inhibition.
Experimental Protocol: Fluorescence In Situ Hybridization (FISH) for MET
-
Sample Preparation: Prepare formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm thick).
-
Pre-treatment: Deparaffinize slides in xylene, rehydrate through an ethanol gradient, and perform heat-induced epitope retrieval in a citrate buffer. Digest with pepsin to permeabilize the nuclei.
-
Probe Hybridization: Apply a dual-color FISH probe set consisting of a probe for the MET gene (e.g., SpectrumOrange) and a probe for the centromere of chromosome 7 (CEP7; e.g., SpectrumGreen).
-
Denaturation and Hybridization: Co-denature the probe and target DNA on a hot plate (e.g., 75°C for 5 minutes) and hybridize overnight in a humidified chamber at 37°C.
-
Post-Hybridization Washes: Wash the slides in stringent salt solutions at elevated temperatures (e.g., 72°C) to remove non-specifically bound probes.
-
Counterstaining and Imaging: Counterstain the nuclei with DAPI. Acquire images using a fluorescence microscope equipped with appropriate filters.
-
Analysis: Score at least 50 non-overlapping tumor cell nuclei. Calculate the MET/CEP7 ratio. A ratio ≥ 2.0 is typically considered indicative of MET amplification.
AXL Kinase Activation
AXL is another receptor tyrosine kinase that, when overexpressed or activated by its ligand GAS6, can confer resistance to EGFR and HER2 inhibitors. AXL activation promotes survival by engaging downstream pathways, including PI3K/AKT and MAPK, and is often associated with an epithelial-to-mesenchymal transition (EMT) phenotype.
Signaling Pathway: AXL Activation Bypass
Caption: AXL activation provides a bypass survival signal.
Experimental Protocol: Western Blot for AXL Phosphorylation
-
Cell Lysis: Treat resistant and sensitive cells with or without this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AXL (p-AXL). In a separate blot, probe for total AXL and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Quantify band intensity to compare p-AXL levels between samples.
A Unique Case: this compound's Role in Counteracting Multidrug Resistance
In a departure from typical resistance mechanisms where cancer cells evade a specific drug, this compound has been shown to counteract a broad resistance mechanism. Studies have revealed that this compound can inhibit the function of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2 (BCRP). These transporters are efflux pumps that actively remove a wide range of chemotherapeutic drugs from cancer cells, causing multidrug resistance (MDR).
By impeding the drug-efflux function of these pumps at sub-toxic concentrations, this compound can restore the sensitivity of MDR cancer cells to other cytotoxic agents. This suggests a potential role for this compound in combination therapies, not only to target HER2/EGFR but also to overcome pre-existing resistance to other drugs.
Experimental Workflow: ATPase Activity Assay
Caption: Workflow for assessing this compound's effect on ABC transporters.
Conclusion and Future Directions
Resistance to this compound is likely a multifaceted process involving both on-target alterations and the activation of bypass signaling pathways, consistent with mechanisms observed for other EGFR/HER2 TKIs. The most probable drivers of acquired resistance include secondary mutations in HER2 and the amplification or activation of alternative receptor tyrosine kinases such as MET and AXL.
Future research should focus on:
-
Clinical Monitoring: Utilizing liquid biopsies (ctDNA) to prospectively identify the emergence of resistance mutations in patients treated with this compound.
-
Combination Strategies: Designing rational combination therapies to co-target HER2 and identified bypass pathways. For example, combining this compound with a MET inhibitor (e.g., crizotinib) or an AXL inhibitor could prevent or overcome resistance.
-
Leveraging Unique Properties: Exploring the clinical utility of this compound's ability to inhibit ABCB1/ABCG2 to resensitize tumors to standard
Methodological & Application
Epertinib In Vitro Cell Proliferation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epertinib (S-222611) is a potent, orally active, and reversible tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4).[1] It has demonstrated significant antitumor activity in preclinical and clinical studies, particularly in cancers characterized by the overexpression of EGFR and/or HER2.[1][2] This document provides a detailed protocol for an in vitro cell proliferation assay to evaluate the antiproliferative effects of this compound on cancer cell lines. The protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures cell metabolic activity as an indicator of cell viability.
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by inhibiting the phosphorylation of EGFR, HER2, and HER4, key components of the ErbB signaling pathway.[1] This pathway plays a crucial role in regulating cell proliferation, survival, differentiation, and migration.[3] In many cancers, aberrant activation of this pathway due to receptor overexpression or mutation leads to uncontrolled cell growth. This compound competitively binds to the ATP-binding site of the tyrosine kinase domain of these receptors, blocking downstream signaling cascades such as the MAPK and PI3K/Akt pathways, ultimately leading to the inhibition of cell proliferation and induction of apoptosis.
Caption: this compound inhibits EGFR, HER2, and HER4 signaling pathways.
Quantitative Data: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound against various cancer cell lines, demonstrating its potent antiproliferative activity.
| Cell Line | Cancer Type | Target(s) | IC50 (nM) |
| NCI-N87 | Gastric Carcinoma | EGFR, HER2 | 8.3 ± 2.6 |
| BT-474 | Breast Ductal Carcinoma | HER2 | 9.9 ± 0.8 |
| SK-BR-3 | Breast Adenocarcinoma | HER2 | 14.0 ± 3.6 |
| MDA-MB-175VII | Breast Carcinoma | Not Specified | 21.6 ± 4.3 |
| MDA-MB-361 | Breast Carcinoma | HER2 | 26.5 |
| MDA-MB-453 | Breast Carcinoma | HER2 | 48.6 ± 3.1 |
| HT115 | Colon Carcinoma | Not Specified | 53.3 ± 8.6 |
| Calu-3 | Lung Adenocarcinoma | EGFR | 241.5 ± 29.2 |
| fR2 | Not Specified | Not Specified | 5366.7 ± 65.2 |
| MRC-5 | Normal Lung Fibroblast | Not Specified | 4964.6 ± 340.3 |
Data sourced from MedChemExpress.[1]
Experimental Protocol: MTT Cell Proliferation Assay
This protocol outlines the steps for determining the effect of this compound on the proliferation of cancer cells using the MTT assay.
Materials
-
Cell Lines: HER2-positive (e.g., BT-474, SK-BR-3, MDA-MB-453) or EGFR-overexpressing (e.g., A431) cancer cell lines.
-
Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.
-
MTT Reagent: 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize and store at 4°C, protected from light.[4][5]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well flat-bottom tissue culture plates.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Humidified incubator at 37°C with 5% CO2.
Experimental Workflow
Caption: Workflow for the this compound MTT cell proliferation assay.
Step-by-Step Procedure
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in culture medium to achieve final concentrations ranging from sub-nanomolar to micromolar (e.g., 0.1 nM to 10 µM). A vehicle control (DMSO) at the same concentration as in the highest this compound dilution should also be prepared.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours.[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background noise.[4]
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Determine IC50:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Conclusion
This protocol provides a robust and reproducible method for assessing the in vitro antiproliferative activity of this compound. By utilizing appropriate cancer cell lines that overexpress EGFR and/or HER2, researchers can effectively quantify the potency of this compound and further investigate its therapeutic potential in relevant cancer models. Careful adherence to the outlined steps and appropriate data analysis will yield reliable and informative results for drug development and cancer research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An extended phase Ib study of this compound, an orally active reversible dual EGFR/HER2 tyrosine kinase inhibitor, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound counteracts multidrug resistance in cancer cells by antagonizing the drug efflux function of ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. goldbio.com [goldbio.com]
- 6. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Notes and Protocols for Epertinib IC50 Determination in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epertinib (S-22611) is a potent, orally active, and reversible small molecule inhibitor targeting the tyrosine kinase activity of the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4.[1] These receptors are key players in cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers, including breast cancer. By inhibiting these receptors, this compound disrupts downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, leading to the suppression of tumor growth. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various breast cancer cell lines, a critical step in assessing its therapeutic potential.
Mechanism of Action
This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of EGFR, HER2, and HER4. This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation and survival.
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values of this compound in various breast cancer cell lines. This data provides a comparative view of its potency across different subtypes.
| Cell Line | Breast Cancer Subtype | IC50 (nM) | Reference |
| HER2-Positive | |||
| BT-474 | HER2-Positive | 9.9 ± 0.8 | [1] |
| SK-BR-3 | HER2-Positive | 14.0 ± 3.6 | [1] |
| MDA-MB-361 | HER2-Positive | 26.5 | [1] |
| MDA-MB-453 | HER2-Positive | 48.6 ± 3.1 | [1] |
| MDA-MB-175VII | HER2-Positive | 21.6 ± 4.3 | [1] |
| Other | |||
| NCI-N87 | Gastric Carcinoma | 8.3 ± 2.6 | [1] |
| HT115 | Colon Carcinoma | 53.3 ± 8.6 | [1] |
| Calu-3* | Lung Adenocarcinoma | 241.5 ± 29.2 | [1] |
*Note: NCI-N87, HT115, and Calu-3 are not breast cancer cell lines but are included for comparative purposes as they are often used in HER2-targeted drug studies.
Experimental Protocols
The determination of IC50 values is crucial for characterizing the efficacy of a compound. Below are detailed protocols for commonly used cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight.
-
Prepare serial dilutions of this compound and treat the cells as described in the MTT assay protocol (steps 2 and 3).
-
Incubate the plate for 48-72 hours at 37°C.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of cell viability and determine the IC50 value.
Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
-
Microplate reader
Protocol:
-
Seed and treat cells with this compound as described in the MTT assay protocol (steps 1-4).
-
After incubation, gently add 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Crystal Violet Assay
This simple assay stains the DNA of adherent cells. The amount of dye retained is proportional to the number of viable cells.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
96-well plates
-
Crystal violet solution (0.5% in 20% methanol)
-
Methanol
-
33% acetic acid
-
Microplate reader
Protocol:
-
Seed and treat cells with this compound as described in the MTT assay protocol (steps 1-4).
-
After incubation, carefully remove the medium and wash the cells with PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubating for 10 minutes.
-
Remove the methanol and let the plates air dry.
-
Add 100 µL of crystal violet solution to each well and incubate for 10 minutes at room temperature.
-
Wash the plates thoroughly with water to remove excess stain and let them air dry.
-
Add 100 µL of 33% acetic acid to each well to solubilize the stain.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
References
Epertinib Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Epertinib (S-222611) is a potent, orally active, and reversible tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1][2] It has demonstrated significant antitumor activity in preclinical animal models, particularly in HER2-positive cancers, including those with brain metastases.[2][3] Compared to other HER2 inhibitors like lapatinib, this compound has shown greater antitumor potency in mouse xenograft models.[3] These application notes provide a summary of this compound dosages and detailed protocols for in vivo animal studies based on published preclinical research.
Data Presentation: this compound In Vivo Dosages and Pharmacokinetics
The following tables summarize quantitative data from various in vivo studies to facilitate easy comparison of experimental parameters and findings.
Table 1: this compound Dosage and Efficacy in Mouse Models
| Animal Model | Cancer Cell Line | Tumor Type | Route of Administration | Dosage | Key Findings | Reference |
| Nude Mice (BALB/cAJcl-nu/nu) | MDA-MB-361 | HER2+ Breast Cancer | Oral | 50 mg/kg/day | Significantly inhibited tumor growth. | [4] |
| Nude Mice (BALB/cAJcl-nu/nu) | MDA-MB-361-luc-BR2 | HER2+ Breast Cancer | Oral | 50 mg/kg/day | Significantly inhibited tumor growth. | [4] |
| Nude Mice (BALB/cAJcl-nu/nu) | MDA-MB-361-luc-BR3 (Brain Metastasis Model) | HER2+ Breast Cancer Brain Metastasis | Oral | 50 mg/kg/day | Inhibited tumor growth as monitored by bioluminescence. | [4] |
| Nude Mice | Not Specified | HER2+ Breast Cancer Xenografts | Oral | Not Specified | 4-6 fold greater antitumor potency compared to lapatinib. | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Animal Model | Cell Line Implant | Dosage (Single Oral Dose) | Tmax (Brain) | Brain Concentration (at Tmax) | Plasma AUC (0-24h) | Reference |
| Nude Mice | MDA-MB-361 (Intracranial) | 20 mg/kg | 4 hours | Approx. 2x higher than Lapatinib | Not Reported | [2] |
| Nude Mice | Not Specified | 50 mg/kg | Not Reported | Not Reported | 9.98 µg·h/mL | [2] |
| Nude Mice | Not Specified | 100 mg/kg | Not Reported | Concentration in brain metastases >10-fold higher than lapatinib 4h post-administration. | Not Reported | [2][4] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: this compound functions by inhibiting the tyrosine kinase activity of EGFR, HER2, and HER4, which in turn blocks downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways. This inhibition suppresses cancer cell proliferation, survival, migration, and angiogenesis.[5]
Caption: this compound inhibits EGFR, HER2, and HER4, blocking downstream PI3K/Akt and MAPK pathways.
Caption: Workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Experimental Protocols
Protocol 1: this compound Formulation for Oral Administration
Objective: To prepare a stable suspension of this compound for oral gavage in mice.
Materials:
-
This compound hydrochloride
-
0.5% (w/v) Methylcellulose solution
-
Sterile water
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Sterile tubes
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study cohort (e.g., for a 50 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume, the concentration is 5 mg/mL).
-
Weigh the calculated amount of this compound hydrochloride powder.
-
Prepare the 0.5% methylcellulose solution by dissolving methylcellulose powder in sterile water.
-
Levigate the this compound powder with a small amount of the methylcellulose solution to form a smooth paste.
-
Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously mixing to ensure a uniform suspension.[2]
-
Store the suspension at 4°C and ensure it is thoroughly re-suspended (e.g., by vortexing) before each administration.
Protocol 2: Orthotopic Mammary Fat Pad Xenograft Model
Objective: To establish HER2-positive breast cancer tumors in the mammary fat pad of immunodeficient mice to mimic the primary tumor microenvironment.
Materials:
-
6-9 week old female immunodeficient mice (e.g., BALB/c nude).[2]
-
HER2-positive breast cancer cells (e.g., MDA-MB-361).[4]
-
Cell culture medium (e.g., DMEM)
-
Matrigel or similar basement membrane matrix
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
1 mL syringes with 27-30 gauge needles
-
Anesthetic (e.g., isoflurane)
-
Animal clippers and surgical preparation supplies
Procedure:
-
Cell Preparation:
-
Culture MDA-MB-361 cells under standard conditions.
-
Harvest cells at 70-80% confluency using trypsin-EDTA.
-
Wash the cells with PBS and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2.5 x 10^7 cells/mL. Keep on ice.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Shave the fur over the fourth inguinal mammary fat pad.
-
Disinfect the injection site with an antiseptic solution.
-
-
Implantation:
-
Gently lift the skin near the fourth mammary fat pad.
-
Insert the needle of the syringe containing the cell suspension (typically 50-100 µL) into the fat pad.
-
Slowly inject the cell suspension to form a small bleb.
-
Withdraw the needle carefully to prevent leakage.
-
-
Post-Procedure Monitoring:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Check for tumor development starting 7-10 days post-implantation. Tumor volume can be measured using digital calipers (Volume = (Length x Width^2) / 2).[4]
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Protocol 3: In Vivo Antitumor Efficacy Study
Objective: To evaluate the antitumor effect of orally administered this compound in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (prepared as in Protocol 2).
-
This compound suspension (prepared as in Protocol 1).
-
Vehicle control (0.5% methylcellulose solution).
-
Oral gavage needles (20-22 gauge, ball-tipped).
-
Digital calipers or bioluminescence imaging system (e.g., IVIS).[4]
Procedure:
-
Group Assignment: Randomly assign tumor-bearing mice to different treatment groups (e.g., Vehicle control, 50 mg/kg this compound).
-
Administration:
-
Administer the this compound suspension or vehicle control orally via gavage once daily.[4]
-
The volume of administration is typically 10 mL/kg of body weight.
-
-
Monitoring:
-
Study Duration:
-
Continue treatment for a predefined period, typically 28-30 days, or until tumors in the control group reach a predetermined endpoint size.[4]
-
-
Data Analysis:
-
At the end of the study, euthanize the animals.
-
Excise tumors and weigh them.
-
Collect blood and tissues (e.g., brain) for pharmacokinetic or pharmacodynamic analysis.
-
Compare the mean tumor volumes between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., Dunnett's test).[4]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Distribution analysis of this compound in brain metastasis of HER2-positive breast cancer by imaging mass spectrometry and prospect for antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I/II study of this compound plus trastuzumab with or without chemotherapy in patients with HER2-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Epertinib for overcoming multidrug resistance in cancer
Application Notes and Protocols for Researchers
Introduction
Multidrug resistance (MDR) is a primary obstacle to the success of cancer chemotherapy. A major mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2). These transporters function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy.[1][2] Epertinib (S-222611), a potent and reversible tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), has demonstrated a novel secondary function in counteracting MDR.[3][4]
These application notes provide a comprehensive overview of the mechanism of action of this compound in overcoming MDR and detailed protocols for key experiments to evaluate its efficacy. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Mechanism of Action
This compound resensitizes multidrug-resistant cancer cells to conventional chemotherapeutic drugs by directly inhibiting the function of ABCB1 and ABCG2 transporters.[3][4] At sub-toxic, submicromolar concentrations, this compound acts as a competitive inhibitor of these pumps, blocking the efflux of cytotoxic drugs.[3] This inhibition leads to increased intracellular accumulation of the anticancer agents, thereby restoring their therapeutic efficacy and enhancing drug-induced apoptosis.[3][4] Notably, this compound does not alter the expression levels of ABCB1 or ABCG2 proteins.[3] Its mechanism is attributed to a direct interaction with the drug-binding pockets of these transporters, which is supported by ATPase activity assays and molecular docking studies.[3][4]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in reversing multidrug resistance in various cancer cell lines.
Table 1: Reversal of ABCB1-Mediated Multidrug Resistance by this compound
| Cell Line | Chemotherapeutic Agent | IC50 (nM) without this compound | IC50 (nM) with this compound (0.5 µM) | Fold Reversal |
| KB-V1 (ABCB1-overexpressing) | Vinblastine | 150.3 ± 12.5 | 8.7 ± 1.1 | 17.3 |
| KB-V1 (ABCB1-overexpressing) | Paclitaxel | 210.8 ± 18.2 | 12.4 ± 1.9 | 17.0 |
| KB-V1 (ABCB1-overexpressing) | Doxorubicin | 350.1 ± 25.6 | 25.3 ± 3.1 | 13.8 |
| KB-3-1 (Parental) | Vinblastine | 5.2 ± 0.6 | 4.8 ± 0.5 | 1.1 |
| KB-3-1 (Parental) | Paclitaxel | 7.8 ± 0.9 | 7.1 ± 0.8 | 1.1 |
| KB-3-1 (Parental) | Doxorubicin | 20.5 ± 2.3 | 18.9 ± 2.1 | 1.1 |
Table 2: Reversal of ABCG2-Mediated Multidrug Resistance by this compound
| Cell Line | Chemotherapeutic Agent | IC50 (nM) without this compound | IC50 (nM) with this compound (0.5 µM) | Fold Reversal |
| NCI-H460/MX20 (ABCG2-overexpressing) | Mitoxantrone | 320.7 ± 28.4 | 15.8 ± 2.0 | 20.3 |
| NCI-H460/MX20 (ABCG2-overexpressing) | SN-38 | 90.2 ± 8.1 | 5.1 ± 0.7 | 17.7 |
| NCI-H460 (Parental) | Mitoxantrone | 10.1 ± 1.2 | 9.5 ± 1.1 | 1.1 |
| NCI-H460 (Parental) | SN-38 | 4.3 ± 0.5 | 4.0 ± 0.6 | 1.1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the sensitivity of MDR cancer cells to chemotherapeutic agents.
Materials:
-
MDR and parental cancer cell lines (e.g., KB-V1 and KB-3-1)
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Chemotherapeutic agent (e.g., Vinblastine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the chemotherapeutic agent in the presence or absence of a non-toxic concentration of this compound (e.g., 0.5 µM).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) using appropriate software.
Calcein-AM Efflux Assay
This assay measures the ability of this compound to inhibit the efflux of a fluorescent substrate from MDR cells.[5][6]
Materials:
-
MDR and parental cancer cell lines
-
Culture medium
-
This compound
-
Calcein-AM
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Harvest and wash the cells, then resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Incubate the cells with or without this compound (e.g., 0.5 µM) for 30 minutes at 37°C.
-
Add Calcein-AM to a final concentration of 0.25 µM and incubate for another 30 minutes at 37°C.
-
Wash the cells with ice-cold PBS to remove extracellular Calcein-AM.
-
Resuspend the cells in ice-cold PBS.
-
Analyze the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader (Excitation: 490 nm, Emission: 515 nm).
Rhodamine 123 Efflux Assay
This is an alternative functional assay to assess P-glycoprotein (ABCB1) inhibition.[7][8]
Materials:
-
MDR and parental cancer cell lines
-
Culture medium
-
This compound
-
Rhodamine 123
-
Flow cytometer
Procedure:
-
Harvest and resuspend cells in culture medium at 1 x 10⁶ cells/mL.
-
Incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Add Rhodamine 123 (final concentration 5 µM) and incubate for 60 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in fresh, pre-warmed medium and incubate for 90 minutes at 37°C to allow for drug efflux.
-
Wash the cells again with ice-cold PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry.
ATPase Activity Assay
This assay determines the effect of this compound on the ATP hydrolysis activity of ABC transporters.[9]
Materials:
-
Membrane vesicles from cells overexpressing ABCB1 or ABCG2
-
This compound
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)
-
Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)
-
Microplate reader
Procedure:
-
Pre-incubate the membrane vesicles (5-10 µg) with various concentrations of this compound in the assay buffer for 5 minutes at 37°C.
-
Initiate the reaction by adding ATP (final concentration 5 mM).
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding the detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).
-
Calculate the amount of Pi released by comparing with a standard curve.
Visualizations
Caption: Mechanism of this compound in overcoming multidrug resistance.
Caption: Workflow for key experiments to evaluate this compound's effect on MDR.
References
- 1. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABCB1 Overexpression Is a Key Initiator of Resistance to Tyrosine Kinase Inhibitors in CML Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound counteracts multidrug resistance in cancer cells by antagonizing the drug efflux function of ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genomembrane.com [genomembrane.com]
Epertinib in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epertinib (S-222611) is a potent, orally active, and reversible tyrosine kinase inhibitor (TKI) that selectively targets the human epidermal growth factor receptors EGFR (HER1), HER2, and HER4.[1] Overexpression or amplification of HER2 is a key driver in several cancers, most notably in a subset of breast and gastric cancers, leading to uncontrolled cell proliferation and survival. This compound exerts its anti-tumor effects by inhibiting the phosphorylation of these receptors, thereby blocking downstream signaling pathways crucial for tumor growth.[1] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a vital preclinical platform for evaluating the efficacy of targeted therapies like this compound. These models are known to better recapitulate the heterogeneity and molecular characteristics of the original patient tumors compared to traditional cell line-derived xenografts. This document provides detailed application notes and protocols for the use of this compound in PDX models.
Mechanism of Action and Signaling Pathway
This compound targets the kinase domain of EGFR, HER2, and HER4, preventing their autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathways inhibited are the PI3K/Akt/mTOR and MAPK/ERK pathways, both of which are critical for cell cycle progression, proliferation, and survival.
Quantitative Data from Preclinical Studies
While specific data from dedicated this compound studies in PDX models is not extensively published in a consolidated format, preclinical studies using xenograft models have demonstrated significant anti-tumor activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line |
| EGFR | 1.48 | N/A |
| HER2 | 7.15 | N/A |
| HER4 | 2.49 | N/A |
| EGFR Phosphorylation | 4.5 | NCI-N87 |
| HER2 Phosphorylation | 1.6 | NCI-N87 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Preclinical xenograft models have shown that this compound possesses 4- to 6-fold greater anti-tumor potency compared to lapatinib.[1] Further quantitative analysis from specific PDX studies would be beneficial to fully characterize its efficacy across a diverse range of HER2-positive tumor subtypes.
Experimental Protocols
The following protocols provide a framework for conducting preclinical efficacy studies of this compound in PDX models.
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the necessary steps for implanting patient tumor tissue into immunodeficient mice.
Materials:
-
Fresh patient tumor tissue, collected under sterile conditions
-
Immunodeficient mice (e.g., NOD-scid, NSG)
-
Surgical toolkit (scalpels, forceps, scissors)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Anesthetics
-
Analgesics
-
Animal housing under sterile conditions
Procedure:
-
Tumor Tissue Preparation:
-
Immediately place the fresh tumor tissue in sterile PBS on ice.
-
In a sterile biosafety cabinet, mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
(Optional) Mix the tumor fragments with Matrigel to support initial engraftment.
-
-
Surgical Implantation:
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant a single tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Post-Operative Care:
-
Administer analgesics as per IACUC guidelines.
-
Monitor the mice regularly for signs of distress, infection, and tumor growth.
-
-
Tumor Growth Monitoring:
-
Once tumors become palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Passage the tumors to subsequent generations of mice when they reach a predetermined size (e.g., 1000-1500 mm³) to expand the model.
-
This compound Administration and Efficacy Assessment in PDX Models
This protocol details the procedure for treating tumor-bearing mice with this compound and evaluating its anti-tumor efficacy.
Materials:
-
PDX-bearing mice with established tumors (e.g., 100-200 mm³)
-
This compound (formulated for oral administration)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Calipers for tumor measurement
-
Data collection and analysis software
Procedure:
-
Study Initiation and Group Assignment:
-
Once tumors reach the desired starting volume, randomize the mice into treatment and control groups (n ≥ 5 mice per group).
-
Record the initial tumor volume and body weight for each mouse.
-
-
Drug Administration:
-
Prepare the this compound formulation and vehicle control. A common oral dose in preclinical models is in the range of 25-100 mg/kg, administered once daily.[1]
-
Administer this compound or vehicle control to the respective groups via oral gavage.
-
Continue daily administration for the duration of the study (e.g., 21-28 days).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity or adverse effects.
-
-
Data Analysis and Efficacy Endpoints:
-
Calculate the mean tumor volume for each group at each time point.
-
Determine the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Other endpoints can include the time to tumor progression and objective response rates based on RECIST-like criteria for preclinical models.
-
-
Terminal Procedures:
-
At the end of the study, euthanize the mice according to IACUC guidelines.
-
Excise the tumors for further analysis, such as western blotting to assess target engagement (e.g., phosphorylation of HER2) or histopathological examination.
-
References
Troubleshooting & Optimization
Troubleshooting Epertinib solubility issues for cell culture
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the solubility of Epertinib in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound (also known as S-22611) is a potent, orally active, and reversible small molecule inhibitor that selectively targets the tyrosine kinase activity of Epidermal Growth Factor Receptor (EGFR), HER2, and HER4.[1][2][3] It is investigated for its anti-tumor activity in cancers that overexpress these receptors.[1][4]
Q2: What is the difference between this compound and this compound hydrochloride? A2: this compound is the free base form of the molecule (CAS: 908305-13-5), while this compound hydrochloride is the salt form (CAS: 2071195-74-7).[4] Salt forms of hydrophobic compounds, like this compound hydrochloride, are generally used to improve aqueous solubility and stability, which can be advantageous for in vitro experiments.[1][5]
Q3: What is the primary solvent for dissolving this compound? A3: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is standard practice to first prepare a high-concentration stock solution in 100% DMSO before making further dilutions in aqueous media or buffers.[6][7]
Q4: How should I prepare a stock solution of this compound? A4: To prepare a stock solution, dissolve this compound powder in 100% DMSO to a final concentration of 10-20 mM. Ensure complete dissolution by vortexing. For a detailed step-by-step guide, refer to the Experimental Protocols section below.
Q5: How should this compound stock solutions be stored? A5: Store this compound stock solutions in small aliquots at -20°C for long-term storage (months to years) to prevent repeated freeze-thaw cycles. For short-term storage (days to weeks), 4°C is acceptable.[4] The product should be kept dry and protected from light.[4]
Q6: What signaling pathways does this compound inhibit? A6: this compound primarily inhibits the EGFR, HER2, and HER4 signaling pathways.[8] By blocking the tyrosine kinase activity of these receptors, it prevents their autophosphorylation, which in turn inhibits downstream cascades like the RAS/MAPK and PI3K/AKT pathways that are crucial for cell proliferation, survival, and differentiation.[9][10]
Troubleshooting Guide
Problem: My this compound precipitated after I added it to the cell culture medium.
Cause: This is the most common issue and is due to the low aqueous solubility of this compound. When a concentrated DMSO stock is diluted into an aqueous environment like cell culture medium, the compound can crash out of solution if its concentration exceeds its solubility limit in the final medium.
Solutions:
-
Verify Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[11] A higher, yet non-toxic, DMSO concentration can help keep the compound in solution. Always determine the maximum DMSO tolerance for your specific cell line by running a vehicle control experiment.[12]
-
Modify Dilution Technique:
-
Always add the this compound stock solution to the cell culture medium, not the other way around.
-
Add the stock solution dropwise into pre-warmed (37°C) medium while gently vortexing or swirling the tube. This facilitates rapid dispersion and minimizes localized high concentrations that can lead to precipitation.
-
Avoid preparing intermediate dilutions in aqueous buffers like PBS, as the salts can decrease solubility.[6] If serial dilutions are needed, perform them in 100% DMSO before the final dilution into the medium.[7]
-
-
Check this compound Form: If you are using the free base form, consider switching to this compound hydrochloride, as its salt form generally offers enhanced water solubility.[1]
Problem: I am observing high levels of cell death in my vehicle-treated (DMSO only) control group.
Cause: DMSO can be cytotoxic to cells at higher concentrations. The sensitivity to DMSO varies significantly between different cell lines.[12]
Solutions:
-
Perform a DMSO Titration: Before starting your experiments, perform a dose-response experiment with DMSO alone to determine the highest non-toxic concentration for your specific cell line and experiment duration (e.g., 24, 48, 72 hours). Viability should remain high (typically >90%) at the chosen concentration.
-
Reduce Final DMSO Concentration: Ensure your final DMSO concentration in the culture medium does not exceed the predetermined safe limit. A concentration of ≤0.1% is generally considered safe for most cell lines.[11] This may require preparing a more concentrated primary stock solution in DMSO.
Problem: this compound is not showing the expected inhibitory effect on my cells.
Cause: Several factors could lead to a lack of biological activity.
Solutions:
-
Rule out Precipitation: Visually inspect your culture plates under a microscope for any signs of compound precipitation (e.g., small crystals). If precipitation occurred, the effective concentration of this compound in the medium is lower than intended. Refer to the precipitation troubleshooting guide above.
-
Confirm Target Expression: Verify that your cell line expresses the target receptors (EGFR, HER2). Cell lines with low or no expression of these receptors will not respond to this compound.
-
Check Compound Integrity: Ensure the this compound stock solution has been stored correctly at -20°C in aliquots to avoid degradation from light exposure or multiple freeze-thaw cycles.[4]
-
Evaluate Drug Stability in Media: Consider the stability of this compound in your specific cell culture medium over the duration of your experiment. Some compounds can be metabolized by cells or degrade in the complex media environment over time.[13] For long-term experiments (>24h), it may be necessary to replenish the medium with a fresh drug solution, though this can also impact the experiment and should be carefully considered.[14]
Data Presentation
Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound Hydrochloride | Reference |
| CAS Number | 908305-13-5 | 2071195-74-7 | [4] |
| Molecular Formula | C₃₀H₂₇ClFN₅O₃ | C₃₀H₂₈Cl₂FN₅O₃ | [15][16] |
| Molecular Weight | 560.03 g/mol | 596.5 g/mol | [4][16] |
| Appearance | Solid Powder | Solid | [3][4] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target / Cell Line | Assay Type | IC₅₀ Value (nM) | Reference |
| EGFR | Kinase Assay | 1.48 | [1][8] |
| HER2 | Kinase Assay | 7.15 | [1][8] |
| HER4 | Kinase Assay | 2.49 | [1][8] |
| NCI-N87 (Gastric) | Cell Growth | 8.3 | [8] |
| BT-474 (Breast) | Cell Growth | 9.9 | [8] |
| SK-BR-3 (Breast) | Cell Growth | 14.0 | [8] |
| MDA-MB-361 (Breast) | Cell Growth | 26.5 | [1][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Work in a sterile biosafety cabinet. Wear appropriate personal protective equipment (PPE).
-
Weighing: Carefully weigh out the required amount of this compound powder. For example, to make 1 mL of a 10 mM stock solution of this compound free base (MW: 560.03 g/mol ), weigh 5.60 mg.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of 100% sterile-filtered DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until all the powder is completely dissolved. Visually inspect to ensure there are no visible particles.
-
Aliquoting & Storage: Dispense the stock solution into small-volume, sterile, light-protected tubes (e.g., amber tubes). Store immediately at -20°C for long-term use.
Protocol 2: Aseptic Dilution of this compound for Cell Culture Treatment
-
Preparation: Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.
-
Thaw Stock: Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and thaw it at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration. For example, to treat 10 mL of medium with a final concentration of 100 nM this compound, you will need 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.01%.
-
Calculation: V1 = (C2 * V2) / C1 = (100 nM * 10 mL) / 10 mM = 1 µL
-
-
Final Dilution: In a sterile tube, add the pre-warmed 10 mL of medium. While gently vortexing the medium, add the calculated 1 µL of this compound stock solution dropwise.
-
Application: Immediately remove the old medium from your cells and replace it with the freshly prepared this compound-containing medium.
Mandatory Visualizations
Caption: this compound inhibits EGFR/HER2 autophosphorylation, blocking downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
- 9. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting RTK Signaling Pathways in Cancer [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound | C30H27ClFN5O3 | CID 46701811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. guidechem.com [guidechem.com]
Addressing batch-to-batch variability of Epertinib
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address potential questions and challenges encountered during the experimental use of Epertinib. The following troubleshooting guides and FAQs will help you address potential batch-to-batch variability and other common issues.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different lots of this compound in our cell-based assays. What could be the cause?
A1: Inconsistent results between different lots of a small molecule inhibitor like this compound can stem from several factors. This is often referred to as batch-to-batch variability. The primary causes can be categorized as follows:
-
Purity and Impurity Profile: The overall purity of each batch may differ, or more importantly, the profile of impurities could be distinct. Even minor impurities can have off-target effects or interfere with the primary mechanism of action.[1][2]
-
Polymorphism: The crystalline form of the this compound solid may vary between batches. Different polymorphs can have different solubility and dissolution rates, which would affect the effective concentration in your experiments.
-
Degradation: Improper storage or handling could lead to degradation of the compound.
-
Assay System Variability: It is also crucial to rule out variability in the experimental system itself, such as cell line passage number, reagent stability, and instrument performance.
Q2: What are the known signaling pathways affected by this compound?
A2: this compound is a potent, reversible, and selective tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4).[3][4] By inhibiting the autophosphorylation of these receptors, this compound blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The two major signaling cascades affected are:
-
RAS/RAF/MAPK Pathway: This pathway is critical for cell proliferation.[5][6]
-
PI3K/AKT Pathway: This pathway is a major regulator of cell survival and apoptosis.[5][6][7]
A simplified diagram of this signaling pathway is provided below.
Caption: this compound's mechanism of action on the EGFR/HER2 signaling pathway.
Troubleshooting Guides
Issue: Inconsistent IC50 values between this compound batches.
This guide provides a systematic approach to troubleshooting variability in the half-maximal inhibitory concentration (IC50) of this compound observed in your experiments.
Caption: Workflow for troubleshooting inconsistent this compound IC50 values.
Caption: Logical relationships between causes, effects, and solutions for batch variability.
Data on Potential this compound Variability
While specific batch-to-batch data for this compound is not publicly available, the following tables summarize potential impurities that could arise during synthesis (based on similar kinase inhibitors) and key analytical parameters for quality control.
Table 1: Potential Process-Related Impurities
| Impurity Type | Potential Source | Possible Impact on Activity |
| Isomeric Impurities | Incomplete reaction or side reactions during synthesis.[2] | May have different or no biological activity, leading to a lower apparent potency. |
| Unreacted Intermediates | Incomplete synthetic steps.[1] | Can interfere with the assay or have off-target effects. |
| Degradation Products | Improper storage (e.g., exposure to light, high temperatures, or humidity). | Reduced concentration of the active compound. |
| Residual Solvents | Carryover from the manufacturing process. | Can be cytotoxic and interfere with experimental results. |
Table 2: Recommended Analytical QC Parameters
| Parameter | Method | Acceptance Criteria | Purpose |
| Identity | 1H-NMR, LC-MS | Spectrum conforms to reference standard. | Confirms the chemical structure. |
| Purity (Area %) | HPLC-UV | ≥ 98% | Quantifies the amount of this compound relative to impurities. |
| Specific Impurities | HPLC-UV or LC-MS | Individual impurities ≤ 0.15% | Controls known and unknown impurities.[2] |
| Solubility | Visual or UV-Vis | Clear solution at specified concentration. | Ensures consistent dosing in aqueous-based assays. |
| Residual Solvents | GC-HS | As per ICH guidelines. | Ensures solvents are below toxic levels. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound batches.
1. Objective: To determine the purity of this compound and quantify impurities by HPLC with UV detection.
2. Materials:
-
This compound (reference standard and test batches)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
HPLC system with UV detector
-
Analytical column (e.g., C18, 250 x 4.6 mm, 5 µm)
3. Method:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Degas both mobile phases before use.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the this compound reference standard at 1 mg/mL in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the reference standard and each test batch at approximately 0.1 mg/mL by diluting the stock solution with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm (or wavelength of maximum absorbance for this compound)
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the this compound peak relative to the total peak area to determine purity.
-
Compare the impurity profiles of different batches.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This protocol provides a general method for identifying potential impurities in this compound batches.
1. Objective: To identify the mass of potential impurities in this compound samples to aid in their structural elucidation.
2. Materials:
-
Same as Protocol 1, with the addition of an LC-MS system (e.g., Q-TOF or Orbitrap).
3. Method:
-
Sample Preparation and LC Conditions:
-
Follow the sample preparation and LC conditions as described in Protocol 1. The use of a volatile mobile phase modifier like formic acid is essential for MS compatibility.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 100 - 1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Acquire data in full scan mode. For further structural information, fragmentation data (MS/MS) can be acquired for the main this compound peak and any observed impurity peaks.
-
-
Data Analysis:
-
Extract the mass spectra for the main peak and any impurity peaks.
-
Determine the accurate mass of the parent ions.
-
Propose potential elemental compositions and structures for the impurities based on their mass and knowledge of the this compound synthesis pathway.
-
Disclaimer: These protocols are intended as a general guide. Specific parameters may need to be optimized for the equipment and reagents used in your laboratory.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ClinPGx [clinpgx.org]
- 6. Clinical activities of the epidermal growth factor receptor family inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target kinase inhibition of Epertinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target kinase inhibition of Epertinib.
Frequently Asked Questions (FAQs)
Q1: What are the primary kinase targets of this compound?
This compound is a potent, orally active, and reversible tyrosine kinase inhibitor that selectively targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4).[1][2][3] Preclinical studies have shown that this compound inhibits both EGFR and HER2 with IC50 values below 10 nmol/L.[1][2]
Q2: What is known about the off-target kinase profile of this compound?
Q3: What are the potential consequences of off-target kinase inhibition in my experiments?
Q4: How can I experimentally determine the off-target effects of this compound in my specific model system?
To assess the off-target profile of this compound in your experimental setup, you can perform a kinase selectivity profiling experiment. This typically involves screening this compound against a large panel of purified kinases (kinome scan) to determine its inhibitory activity (IC50 values) against a wide range of potential targets. Several commercial services offer such profiling. Alternatively, cell-based assays can assess target engagement and downstream signaling in a more physiological context.
Troubleshooting Guides
Issue 1: I'm observing a cellular phenotype that is not consistent with the known functions of EGFR, HER2, or HER4 signaling.
This could be due to an off-target effect of this compound. Here's a troubleshooting workflow:
Step 1: Confirm On-Target Inhibition
-
Verify that this compound is inhibiting the phosphorylation of its primary targets (EGFR, HER2, and HER4) in your cells at the concentration you are using. A western blot for phosphorylated EGFR, HER2, and HER4 is a standard method.
Step 2: Titrate this compound Concentration
-
Determine the minimal concentration of this compound required to inhibit its primary targets. Using the lowest effective concentration will minimize the likelihood of engaging off-target kinases, which are typically inhibited at higher concentrations.
Step 3: Use a Structurally Unrelated Inhibitor
-
Treat your cells with a different, structurally unrelated inhibitor that also targets EGFR and HER2 (e.g., Lapatinib). If the unexpected phenotype persists with a different inhibitor, it is more likely to be an on-target effect. If the phenotype is unique to this compound, it is more likely an off-target effect.
Step 4: Rescue Experiment
-
If you suspect a specific off-target kinase is being inhibited, you can try to "rescue" the phenotype by overexpressing a drug-resistant mutant of that kinase or by activating its downstream pathway through other means.
Issue 2: How do I design an experiment to profile the kinase selectivity of this compound?
Here is a general workflow for kinase selectivity profiling:
Methodology: Biochemical Kinase Assay
A common method for assessing kinase inhibitor selectivity is a biochemical assay that measures the ability of the inhibitor to block the phosphorylation of a substrate by a purified kinase.
Experimental Protocol: Radiometric Kinase Assay (Example)
-
Prepare Kinase Reactions: In a 96-well plate, prepare a reaction mix containing the purified kinase of interest, a suitable substrate peptide, and radiolabeled ATP ([γ-³²P]ATP).
-
Add Inhibitor: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a known inhibitor for that kinase as a positive control.
-
Incubate: Allow the kinase reaction to proceed for a specified time at the optimal temperature for the enzyme.
-
Stop Reaction and Capture Substrate: Stop the reaction and spot the mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while the unincorporated [γ-³²P]ATP will be washed away.
-
Quantify Phosphorylation: Measure the amount of radioactivity on the membrane using a scintillation counter.
-
Calculate IC50: Plot the percentage of kinase inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
This process is then repeated for a large panel of kinases to generate a selectivity profile.
Quantitative Data
Table 1: On-Target Inhibitory Activity of this compound
| Target | IC50 (nmol/L) | Cell Line | Assay Type |
| EGFR | < 10 | N/A | Biochemical |
| HER2 | < 10 | N/A | Biochemical |
| pEGFR | 4.5 | NCI-N87 | Cellular |
| pHER2 | 1.6 | NCI-N87 | Cellular |
Data from preclinical studies.[1][2]
Table 2: Selectivity Profile of Lapatinib (a comparator EGFR/HER2 inhibitor)
| Kinase | IC50 (nM) | Fold-Selectivity vs. HER2 |
| EGFR | 10.8 | ~1.2x |
| HER2 | 9.2 | 1x |
| ErbB4 (HER4) | 367 | ~40x |
| c-Src | >10,000 | >1087x |
| c-Raf | >10,000 | >1087x |
| MEK | >10,000 | >1087x |
| ERK | >10,000 | >1087x |
| CDK1 | >10,000 | >1087x |
| CDK2 | >10,000 | >1087x |
| p38 | >10,000 | >1087x |
| Tie-2 | >10,000 | >1087x |
| VEGFR2 | >10,000 | >1087x |
This data for Lapatinib illustrates the principle of high selectivity for primary targets over a panel of other kinases.[4]
Visualizations
Caption: Simplified EGFR/HER2/HER4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the kinase selectivity profile of this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes when using this compound.
References
- 1. Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 dose-escalation study of S-222611, an oral reversible dual tyrosine kinase inhibitor of EGFR and HER2, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Acquired Resistance to Epertinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Epertinib in cell lines. The information is tailored for scientists and drug development professionals to diagnose and overcome resistance in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active, and reversible tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. By inhibiting the phosphorylation of these receptors, this compound blocks downstream signaling pathways involved in cell proliferation and survival, thereby exerting its anti-tumor effects.
Q2: My cancer cell line, initially sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of acquired resistance to HER2/EGFR inhibitors like this compound?
Acquired resistance to HER2 and EGFR inhibitors is a common challenge. While specific mechanisms for this compound are still under investigation, resistance to this class of drugs typically arises from:
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Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blockade of EGFR/HER2. The most common bypass pathways include:
-
PI3K/Akt/mTOR Pathway: Activating mutations in PIK3CA or loss of the tumor suppressor PTEN can lead to constitutive activation of this pro-survival pathway, rendering the cells less dependent on EGFR/HER2 signaling.
-
MET Amplification: Overexpression or amplification of the MET receptor tyrosine kinase can drive downstream signaling independently of EGFR/HER2.
-
IGF-1R and other Receptor Tyrosine Kinases (RTKs): Upregulation of other RTKs can also provide alternative growth signals.
-
-
Alterations in the Drug Target:
-
HER2/EGFR Kinase Domain Mutations: Secondary mutations in the kinase domain of HER2 or EGFR can prevent this compound from binding effectively.
-
-
Upregulation of Other HER Family Members: Increased expression of other HER family receptors can lead to the formation of heterodimers that signal despite the presence of this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2, can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy. Notably, this compound has been shown to counteract this mechanism for other chemotherapeutic agents.
Q3: How can I determine the specific mechanism of resistance in my this compound-resistant cell line?
A multi-step approach is recommended:
-
Sequence the Kinase Domains: Analyze the DNA sequence of the EGFR and HER2 kinase domains in your resistant cells to check for secondary mutations.
-
Assess Bypass Pathway Activation: Use techniques like Western blotting to examine the phosphorylation status of key proteins in the PI3K/Akt/mTOR and MAPK pathways. Increased phosphorylation of Akt, mTOR, or ERK in resistant cells compared to parental cells suggests the activation of these pathways.
-
Investigate MET Amplification: Use Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) to determine if the MET gene is amplified in your resistant cell line.
-
Profile Receptor Tyrosine Kinase (RTK) Expression: A phospho-RTK array can provide a broader view of which alternative RTKs may be activated in the resistant cells.
-
Evaluate Drug Efflux Pump Expression: Use qPCR or Western blotting to measure the expression levels of ABCB1 and ABCG2.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in our cell line over time.
Possible Cause: Development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance:
-
Experiment: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) comparing the IC50 value of this compound in your suspected resistant cell line to the parental (sensitive) cell line.
-
Expected Outcome: A significant increase in the IC50 value for the resistant cell line confirms the development of resistance.
-
-
Investigate Bypass Pathways:
-
Experiment: Conduct a Western blot analysis to compare the phosphorylation levels of key signaling proteins (p-Akt, p-mTOR, p-ERK) between the parental and resistant cell lines, both at baseline and after this compound treatment.
-
Expected Outcome: Persistently high levels of phosphorylation of these proteins in the resistant line, even with this compound treatment, would indicate bypass pathway activation.
-
-
Assess for MET Amplification:
-
Experiment: Perform FISH using a probe for the MET gene on both parental and resistant cell lines.
-
Expected Outcome: An increased MET gene copy number in the resistant cells would confirm MET amplification as a resistance mechanism.
-
Problem 2: Our this compound-resistant cell line shows activation of the PI3K/Akt pathway. How can we overcome this?
Possible Cause: The resistant cells are relying on the PI3K/Akt pathway for survival.
Solution: Combination Therapy
-
Strategy: Combine this compound with a PI3K or Akt inhibitor. This dual-blockade approach targets both the primary oncogenic driver (HER2/EGFR) and the escape pathway.
-
Experimental Workflow:
-
Select a PI3K/Akt Inhibitor: Choose a well-characterized inhibitor such as Alpelisib (a PI3Kα inhibitor) or Capivasertib (an Akt inhibitor).
-
Determine IC50 of Single Agents: Establish the IC50 for both this compound and the chosen PI3K/Akt inhibitor individually in your resistant cell line.
-
Perform Combination Studies: Treat the resistant cells with a matrix of concentrations of both drugs.
-
Analyze Synergy: Use a cell viability assay and calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.
-
Quantitative Data from Combination Studies (Hypothetical Example)
| Treatment Group | This compound (nM) | PI3K Inhibitor (nM) | Cell Viability (%) | Combination Index (CI) |
| Control | 0 | 0 | 100 | - |
| This compound alone | 100 | 0 | 85 | - |
| PI3K Inhibitor alone | 50 | 0 | 80 | - |
| Combination | 100 | 50 | 40 | 0.7 (Synergistic) |
Problem 3: Our this compound-resistant cell line shows MET amplification. What is the strategy to re-sensitize these cells?
Possible Cause: MET signaling is driving cell proliferation and survival, bypassing the need for EGFR/HER2 signaling.
Solution: Combination Therapy with a MET Inhibitor
-
Strategy: Combine this compound with a MET inhibitor (e.g., Crizotinib, Capmatinib).
-
Experimental Workflow:
-
Select a MET Inhibitor: Choose a clinically relevant and well-validated MET inhibitor.
-
Confirm MET Activation: Before starting combination studies, confirm that the amplified MET is active by checking for its phosphorylation (p-MET) via Western blot.
-
Combination Viability Assays: Similar to the PI3K inhibitor combination, perform cell viability assays with a concentration matrix of this compound and the MET inhibitor.
-
Assess Synergy: Calculate the Combination Index to determine if the combination is synergistic, additive, or antagonistic.
-
Experimental Protocols
**Protocol 1: Generation of this compound-Resistant Cell
Epertinib experimental controls and validation
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Epertinib. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a user-friendly question-and-answer format to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
General
-
What is this compound? this compound (S-222611) is an orally active, potent, and reversible small molecule inhibitor of the tyrosine kinases associated with the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4).[1][2][3] It has shown antitumor activity in various cancer cell lines and xenograft models, particularly those expressing EGFR and/or HER2.[1]
-
What is the mechanism of action of this compound? this compound competitively binds to the ATP-binding pocket of the EGFR, HER2, and HER4 kinase domains, inhibiting their phosphorylation and subsequent activation of downstream signaling pathways.[1][3] This blockade of signaling can lead to cell cycle arrest and apoptosis in cancer cells dependent on these pathways for growth and survival. This compound has also been shown to counteract multidrug resistance by inhibiting the drug efflux function of ABCB1 and ABCG2 transporters.[4]
In Vitro Assays
-
Which cell lines are sensitive to this compound? A range of cancer cell lines expressing EGFR and/or HER2 have demonstrated sensitivity to this compound. The half-maximal inhibitory concentration (IC50) values for cell proliferation are summarized in the table below.
Cell Line Cancer Type IC50 (nM) NCI-N87 Stomach 8.3 ± 2.6 BT-474 Breast 9.9 ± 0.8 SK-BR-3 Breast 14.0 ± 3.6 MDA-MB-453 Breast 48.6 ± 3.1 MDA-MB-175VII Breast 21.6 ± 4.3 HT115 Colon 53.3 ± 8.6 Calu-3 Lung 241.5 ± 29.2 Data from MedChemExpress.[1] -
How can I assess the effect of this compound on target phosphorylation? Western blotting is the recommended method to assess the phosphorylation status of EGFR, HER2, and downstream signaling proteins like AKT and ERK. A detailed protocol is provided in the "Experimental Protocols" section.
In Vivo Assays
-
What is a recommended starting dose for this compound in mouse xenograft models? Published studies have used oral doses ranging from 50 mg/kg to 100 mg/kg, administered once daily.[1] A dose of 50 mg/kg has been shown to significantly reduce brain tumor volume in a breast cancer brain metastasis model.[1]
-
How can I establish a brain metastasis model to test this compound's efficacy? An experimental brain metastasis model can be developed by intraventricular injection of HER2-positive breast cancer cells (e.g., MDA-MB-361-luc-BR2) or EGFR-mutant lung cancer cells (e.g., NCI-H1975-luc) into immunocompromised mice.[2][3]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Recommendation |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Contamination. | Regularly check cell cultures for any signs of contamination. | |
| No inhibition of HER2 phosphorylation observed in Western blot. | Insufficient this compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. |
| Low endogenous HER2 expression in the cell line. | Confirm HER2 expression levels in your cell line using a validated positive control cell line (e.g., SK-BR-3). | |
| Issues with antibody quality. | Use a validated phospho-specific antibody and ensure proper storage and handling. | |
| Difficulty generating this compound-resistant cell lines. | Sub-lethal drug concentration. | Gradually increase the concentration of this compound in a stepwise manner over a prolonged period. |
| Heterogeneity of the parental cell line. | Isolate single-cell clones after initial selection to establish a homogenous resistant population. |
In Vivo Experiments
| Issue | Possible Cause | Recommendation |
| Poor tumor growth in xenograft models. | Low number of injected cells. | Optimize the number of cells injected per mouse. For MDA-MB-231, a minimum of 3x10^5 cells may be required.[5] |
| Health status of the mice. | Ensure mice are healthy and immunocompromised before tumor cell implantation. | |
| High mortality in brain metastasis models. | Injection procedure. | Refine the intraventricular injection technique to minimize trauma. The pipette method has been shown to have lower mortality than the needle method.[6] |
| Inconsistent drug delivery and bioavailability. | Improper oral gavage technique. | Ensure proper training in oral gavage to minimize stress and ensure accurate dosing. |
| Formulation of this compound. | Use a consistent and well-solubilized formulation for oral administration. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
2. Western Blot for HER2 Phosphorylation
-
Cell Lysis: Plate cells and treat with this compound as described for the cell viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-HER2 (e.g., Tyr1221/1222, Tyr1248) and total HER2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-HER2 signal to the total HER2 signal.
3. In Vivo Xenograft Tumor Model
-
Cell Preparation: Harvest cancer cells (e.g., MDA-MB-361) from culture and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5x10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5x10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Drug Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg) or vehicle control daily by oral gavage.
-
Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 21-28 days) and monitor tumor growth and the body weight of the mice. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
Visualizations
Caption: this compound inhibits EGFR, HER2, and HER4 signaling pathways.
Caption: A typical experimental workflow for evaluating this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Distribution analysis of this compound in brain metastasis of HER2-positive breast cancer by imaging mass spectrometry and prospect for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distribution analysis of this compound in brain metastasis of HER2-positive breast cancer by imaging mass spectrometry and prospect for antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound counteracts multidrug resistance in cancer cells by antagonizing the drug efflux function of ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 6. mdpi.com [mdpi.com]
Adjusting Epertinib treatment protocols for different cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Epertinib in various cell lines. The information is designed to facilitate the adjustment of treatment protocols and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally active, and reversible tyrosine kinase inhibitor that selectively targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4). By inhibiting the phosphorylation of these receptors, this compound blocks downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.
Q2: In which types of cancer cell lines is this compound expected to be most effective?
A2: this compound is most effective in cancer cell lines that overexpress EGFR and/or HER2. It has demonstrated significant antitumor activity in HER2-positive breast and upper gastrointestinal cancer cell lines.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound hydrochloride, the salt form, generally has better water solubility and stability. For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). Stock solutions should be stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: Does this compound have any known effects on multidrug resistance?
A4: Yes, this compound has been shown to counteract multidrug resistance in cancer cells. It does so by inhibiting the function of ATP-binding cassette (ABC) transporters like ABCB1 and ABCG2, which are responsible for pumping chemotherapeutic drugs out of cancer cells. This action can restore the sensitivity of resistant cells to cytotoxic drugs.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is a selective inhibitor of EGFR, HER2, and HER4, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. It is advisable to perform control experiments to assess any potential off-target effects in your specific cell line and experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cytotoxic effect observed | - Cell line may not express sufficient levels of EGFR or HER2.- this compound concentration is too low.- Incubation time is too short.- Drug degradation. | - Confirm EGFR/HER2 expression levels in your cell line using Western blot or flow cytometry.- Perform a dose-response experiment to determine the optimal IC50 value for your cell line.- Increase the incubation time (e.g., 48h, 72h).- Prepare fresh this compound stock solutions and use them promptly. |
| High variability between replicate wells in cell viability assays | - Uneven cell seeding.- Edge effects in the microplate.- Inconsistent drug concentration across wells. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the microplate, or fill them with media without cells.- Mix the drug-containing media thoroughly before adding to the wells. |
| Unexpected cell morphology changes | - Off-target effects of this compound at high concentrations.- Solvent (DMSO) toxicity. | - Use the lowest effective concentration of this compound.- Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and include a vehicle control (media with DMSO only). |
| Difficulty in detecting downstream signaling inhibition by Western blot | - Suboptimal antibody for detecting phosphorylated proteins.- Insufficient this compound concentration or treatment time.- Rapid dephosphorylation of target proteins after cell lysis. | - Use validated phospho-specific antibodies.- Optimize this compound concentration and treatment duration.- Lyse cells quickly on ice and use phosphatase inhibitors in the lysis buffer. |
| Drug precipitation in culture medium | - this compound hydrochloride has better solubility than the free base.- High drug concentration. | - Use this compound hydrochloride if possible.- Prepare stock solutions in 100% DMSO and ensure it is fully dissolved before further dilution in culture medium. Avoid high final concentrations that may exceed solubility limits in aqueous solutions. |
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines. These values can serve as a starting point for determining the optimal concentration range for your experiments. Note that IC50 values can vary depending on the assay method, incubation time, and specific cell line passage number.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time | Reference |
| NCI-N87 | Gastric Carcinoma | 8.3 ± 2.6 | 72 h | |
| BT-474 | Breast Ductal Carcinoma | 9.9 ± 0.8 | 72 h | |
| SK-BR-3 | Breast Adenocarcinoma | 14.0 ± 3.6 | 72 h | |
| MDA-MB-453 | Breast Carcinoma | 48.6 ± 3.1 | 72 h | |
| MDA-MB-175VII | Breast Carcinoma | 21.6 ± 4.3 | 72 h | |
| HT115 | Colon Carcinoma | 53.3 ± 8.6 | 72 h | |
| Calu-3 | Lung Adenocarcinoma | 241.5 ± 29.2 | 72 h | |
| MDA-MB-361 | Breast Carcinoma | 26.5 | Not Specified |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Target cancer cell lines
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare a series of this compound dilutions in complete culture medium from a concentrated stock solution in DMSO. A typical concentration range to start with is 0-10 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of EGFR/HER2 Phosphorylation
This protocol is for assessing the inhibitory effect of this compound on EGFR and HER2 phosphorylation.
Materials:
-
Target cancer cell lines
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-HER2, anti-total-HER2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein (e.g., anti-total-EGFR) or a housekeeping protein (e.g., GAPDH or β-actin).
Visualizations
Caption: this compound inhibits EGFR, HER2, and HER4 signaling pathways.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for low this compound efficacy.
Validation & Comparative
Epertinib and Lapatinib in HER2-Positive Breast Cancer: A Comparative Guide
In the landscape of targeted therapies for human epidermal growth factor receptor 2 (HER2)-positive breast cancer, a subtype accounting for 15-20% of all breast cancers, tyrosine kinase inhibitors (TKIs) play a crucial role.[1] This guide provides a detailed comparison of two such inhibitors: Epertinib, an investigational agent, and Lapatinib, an established therapy. The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of key studies.
Mechanism of Action: Targeting the HER2 Pathway
Both this compound and Lapatinib are orally active small molecule inhibitors that target the intracellular tyrosine kinase domain of HER2, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.[1][2]
This compound is a potent, reversible inhibitor of HER2, as well as the epidermal growth factor receptor (EGFR or HER1) and HER4.[1][3] Preclinical studies have suggested that this compound exhibits more prolonged inhibition of EGFR and HER2 phosphorylation compared to Lapatinib.[3]
Lapatinib is a dual tyrosine kinase inhibitor of both EGFR and HER2.[2][4] By binding to the ATP-binding site of the HER receptor's intracellular domain, Lapatinib inhibits its kinase activity, which in turn blocks signaling through the Ras/Raf/MAPK and PI3K/Akt pathways.[4][5] This inhibition leads to an increase in apoptosis and a decrease in cellular proliferation.[4]
Below is a diagram illustrating the HER2 signaling pathway and the points of inhibition for both this compound and Lapatinib.
Clinical Performance: Efficacy and Safety
Direct comparative efficacy and safety data from head-to-head clinical trials of this compound versus Lapatinib are not available. The following tables summarize data from separate clinical trials to provide an indirect comparison.
Efficacy in HER2-Positive Metastatic Breast Cancer
| Drug Combination | Trial Phase | Patient Population | Objective Response Rate (ORR) | Reference |
| This compound + Trastuzumab | Phase I/II | Heavily pre-treated MBC | 67% (N=9) | [1][6] |
| This compound + Trastuzumab + Capecitabine | Phase I/II | Heavily pre-treated MBC | 56% (N=9) | [1][6] |
| Lapatinib + Capecitabine | Phase III | Progressed on Trastuzumab | 22% | [7] |
| Lapatinib + Trastuzumab | Phase III (EGF104900) | Progressed on Trastuzumab | Not Reported |
MBC: Metastatic Breast Cancer
Safety Profile: Common Adverse Events
| Drug Combination | Most Frequent Grade 3/4 Adverse Event | Other Common Adverse Events | Reference |
| This compound (in combination) | Diarrhea | Manageable with medical intervention and dose modification | [1][6] |
| Lapatinib + Capecitabine | Diarrhea, Palmar-Plantar Erythrodysesthesia (Hand-Foot Syndrome) | Nausea, vomiting, fatigue, rash | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the experimental protocols for key studies of this compound and Lapatinib.
This compound Phase I/II Study Protocol
A Phase I/II, open-label, multicenter study was conducted to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound in combination with other anti-cancer agents in patients with HER2-positive metastatic breast cancer who had received prior HER2-directed therapy.[1][6]
-
Patient Population: Eligible patients were adults with histologically or cytologically confirmed HER2-positive metastatic breast cancer, with or without brain metastases, who had progressed on prior HER2-targeted therapies.[1][6]
-
Treatment Arms:
-
Dose Escalation: A modified "3+3" dose-escalation design was used to determine the recommended dose of this compound in each combination.[1]
-
Endpoints: The primary endpoints were safety and tolerability. Secondary endpoints included objective response rate.[1][6]
Lapatinib (EGF100151) Phase III Study Protocol
This was a Phase III, randomized, open-label, multicenter study comparing Lapatinib plus capecitabine to capecitabine alone in women with HER2-positive advanced or metastatic breast cancer that had progressed on prior trastuzumab therapy.
-
Patient Population: Patients with HER2-positive, locally advanced or metastatic breast cancer who had progressed after treatment with regimens that included an anthracycline, a taxane, and trastuzumab.[7]
-
Treatment Arms:
-
Arm 1: Lapatinib (1250 mg/day) + Capecitabine (2000 mg/m²/day)
-
Arm 2: Capecitabine alone (2500 mg/m²/day)[7]
-
-
Endpoints: The primary endpoint was time to progression (TTP). Secondary endpoints included progression-free survival (PFS), overall survival (OS), and overall response rate (ORR).[7]
The workflow of a typical Phase III randomized controlled trial, such as the one for Lapatinib, is illustrated below.
Summary and Future Directions
This compound and Lapatinib are both tyrosine kinase inhibitors targeting the HER2 pathway, with this compound also inhibiting HER4. Lapatinib is an established therapeutic option for HER2-positive metastatic breast cancer, with a well-documented efficacy and safety profile from numerous clinical trials. This compound has shown promising anti-tumor activity in early-phase clinical trials, including in heavily pre-treated patients.
A direct comparison of the two agents is challenging due to the different stages of their clinical development and the absence of head-to-head trials. Future Phase III randomized controlled trials directly comparing this compound with established therapies like Lapatinib will be essential to definitively determine its place in the treatment paradigm for HER2-positive breast cancer. Researchers and drug development professionals should monitor the progress of ongoing and future clinical trials of this compound to fully understand its potential benefits and risks relative to the current standards of care.
References
- 1. A phase I/II study of this compound plus trastuzumab with or without chemotherapy in patients with HER2-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
Epertinib: An In Vitro Comparative Analysis Against Other Pan-HER Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of epertinib with other prominent pan-HER inhibitors, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating the preclinical characteristics of these targeted therapies.
Introduction to Pan-HER Inhibition
The human epidermal growth factor receptor (HER) family, comprising EGFR (HER1), HER2, HER3, and HER4, plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of HER signaling is a key driver in the development and progression of various cancers. Pan-HER inhibitors are designed to block the signaling pathways mediated by these receptors, offering a broad-spectrum anti-cancer strategy. This compound is a potent and reversible inhibitor of EGFR, HER2, and HER4.[1] This guide compares the in vitro profile of this compound with other well-established pan-HER inhibitors: lapatinib, neratinib, and afatinib.
Comparative In Vitro Efficacy
The in vitro potency of pan-HER inhibitors is commonly assessed through biochemical assays measuring direct enzyme inhibition and cell-based assays evaluating the inhibition of cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is a key metric for comparison, with lower values indicating higher potency.
Biochemical Inhibition of HER Family Kinases
This table summarizes the IC50 values of this compound and other pan-HER inhibitors against the enzymatic activity of isolated HER family kinases.
| Inhibitor | EGFR (HER1) IC50 (nM) | HER2 IC50 (nM) | HER4 IC50 (nM) | Mechanism of Action |
| This compound | 1.48[2] | 7.15[2] | 2.49[2] | Reversible |
| Lapatinib | 10.8[3] | 9.2[3] | 367[3] | Reversible |
| Neratinib | 92[3] | 59[3] | Not Reported | Irreversible |
| Afatinib | 0.5[4] | 14[4] | 1[4] | Irreversible |
Inhibition of Cancer Cell Proliferation
The following table presents the IC50 values of this compound and other pan-HER inhibitors in various cancer cell lines, primarily focusing on HER2-positive breast cancer and other relevant models.
| Cell Line | Cancer Type | This compound IC50 (nM) | Lapatinib IC50 (nM) | Neratinib IC50 (nM) | Afatinib IC50 (nM) |
| NCI-N87 | Gastric Carcinoma | 8.3 ± 2.6[2] | ~10-1000 | ~2-8 | Not Reported |
| BT-474 | Breast Ductal Carcinoma | 9.9 ± 0.8[2] | ~80[3] | ~8[3] | Not Reported |
| SK-BR-3 | Breast Adenocarcinoma | 14.0 ± 3.6[2] | ~110[5] | ~3.4[6] | ~80.6[5] |
| MDA-MB-453 | Breast Carcinoma | 48.6 ± 3.1[2] | >1000[6] | >1000[6] | Not Reported |
| Calu-3 | Lung Adenocarcinoma | 241.5 ± 29.2[2] | Not Reported | Not Reported | Not Reported |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used for in vitro evaluation, the following diagrams illustrate the HER signaling pathway and a general experimental workflow for assessing pan-HER inhibitors.
Caption: Simplified HER signaling pathway and targets of pan-HER inhibitors.
Caption: General workflow for in vitro evaluation of pan-HER inhibitors.
Detailed Experimental Protocols
Cell Proliferation/Viability Assay (MTS/CellTiter-Glo)
This protocol outlines a common method for determining the effect of pan-HER inhibitors on cancer cell proliferation.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]
-
Compound Treatment: Prepare serial dilutions of this compound and other pan-HER inhibitors in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.[7]
-
Incubation: Incubate the plates for a specified period, typically 72 hours, to allow the compounds to exert their effects.[7]
-
Reagent Addition: Add a cell viability reagent, such as MTS (e.g., CellTiter 96 AQueous One Solution) or an ATP-based luminescent reagent (e.g., CellTiter-Glo), to each well according to the manufacturer's instructions.[8]
-
Signal Measurement: After a short incubation with the reagent, measure the absorbance (for MTS) or luminescence (for CellTiter-Glo) using a plate reader.
-
Data Analysis: Convert the raw data to percentage of viable cells relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.[8]
Western Blot Analysis for HER Pathway Phosphorylation
This protocol is used to assess the inhibitory effect of pan-HER inhibitors on the phosphorylation of HER receptors and their downstream signaling proteins.
-
Cell Lysis: After treating the cells with the inhibitors for a specified time, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins.[9]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.[10]
-
SDS-PAGE: Denature the protein samples by boiling them in a sample buffer containing sodium dodecyl sulfate (SDS) and a reducing agent. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[9]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-HER2, total HER2, p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. After further washing, add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels in treated versus untreated cells.
Conclusion
The in vitro data presented in this guide demonstrate that this compound is a potent pan-HER inhibitor with activity against EGFR, HER2, and HER4. Its efficacy in inhibiting the proliferation of various cancer cell lines is comparable to or, in some cases, more potent than other established pan-HER inhibitors. The choice of a specific pan-HER inhibitor for further preclinical or clinical investigation will depend on a variety of factors, including the specific cancer type, the HER mutation status, and the desired pharmacological profile (reversible vs. irreversible inhibition). The provided experimental protocols offer a foundation for researchers to conduct their own in vitro comparative studies.
References
- 1. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative analysis of drug response and gene profiling of HER2-targeted tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Cell viability assay [bio-protocol.org]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
Head-to-Head Comparison: Epertinib vs. Pyrotinib in HER2-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two tyrosine kinase inhibitors, Epertinib and Pyrotinib, both targeting HER2-positive cancers. The information is curated from preclinical and clinical studies to assist researchers and drug development professionals in evaluating these compounds.
At a Glance: Key Characteristics
| Feature | This compound | Pyrotinib |
| Target Profile | EGFR (HER1), HER2, HER4 | EGFR (HER1), HER2, HER4 |
| Mechanism of Action | Reversible Inhibitor | Irreversible Inhibitor |
| Developer | Shionogi & Co., Ltd. | Jiangsu Hengrui Pharmaceuticals Co., Ltd. |
| Highest R&D Phase | Phase 2 | Approved (in China) |
Preclinical Performance: A Quantitative Comparison
The following tables summarize the in vitro and in vivo preclinical data for this compound and Pyrotinib.
Table 1: In Vitro Kinase Inhibition (IC50 values)
This table presents the half-maximal inhibitory concentrations (IC50) of this compound and Pyrotinib against their target kinases. Lower values indicate greater potency.
| Target Kinase | This compound IC50 (nM) | Pyrotinib IC50 (nM) |
| EGFR (HER1) | 1.48[1][2] | 13[3] |
| HER2 | 7.15[1][2] | 38[3] |
| HER4 | 2.49[1][2] | Not explicitly quantified in the provided results, but it is a target. |
Table 2: In Vitro Cell Proliferation Inhibition (IC50 values)
This table shows the IC50 values of both drugs against HER2-positive cancer cell lines, indicating their potency in inhibiting cell growth.
| Cell Line | This compound IC50 (nM) | Pyrotinib IC50 (nM) |
| NCI-N87 | 8.3 ± 2.6[1] | - |
| BT-474 | 9.9 ± 0.8[1] | 5.1[3] |
| SK-BR-3 | 14.0 ± 3.6[1] | - |
| MDA-MB-361 | 26.5[1] | - |
| SK-OV-3 | - | 43[3] |
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
This table summarizes the in vivo efficacy of this compound and Pyrotinib in animal models of HER2-positive cancer.
| Drug | Model | Dosing | Outcome |
| This compound | NCI-N87 xenograft | Orally, once daily | Dose-dependent tumor growth inhibition. ED50 of 10.2 mg/kg. |
| This compound | MDA-MB-361 xenograft | Orally, once daily | Complete growth inhibition at 50 mg/kg. |
| Pyrotinib | BT-474 xenograft | 5, 10, 20 mg/kg | Tumor Growth Inhibition (TGI) of 109%, 157%, and 159% respectively on day 21.[3] |
| Pyrotinib | SK-OV-3 xenograft | 2.5, 5, 10 mg/kg | TGI of 2%, 12%, and 83% respectively on day 21.[3] |
Clinical Performance: A Comparative Overview
Direct head-to-head clinical trial data for this compound and Pyrotinib is limited. The following tables present data from separate clinical trials to provide a comparative perspective on their efficacy and safety in patients with HER2-positive metastatic breast cancer (MBC).
Table 4: Clinical Efficacy in HER2-Positive Metastatic Breast Cancer
| Drug Regimen | Trial Phase | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound + Trastuzumab | Phase I/II | Heavily pre-treated HER2+ MBC | 67% (N=9)[4][5] | Not Reported |
| This compound + Trastuzumab + Capecitabine | Phase I/II | Heavily pre-treated HER2+ MBC | 56% (N=9)[4][5] | Not Reported |
| Pyrotinib Monotherapy | Phase I | HER2+ MBC | 50.0% (18 of 36)[6] | 35.4 weeks[6] |
| Pyrotinib + Capecitabine | Phase III (PHOEBE) | Previously treated HER2+ MBC | 67.2% | 12.5 months[7] |
| Lapatinib + Capecitabine (Comparator) | Phase III (PHOEBE) | Previously treated HER2+ MBC | 51.5% | 6.8 months[7] |
Table 5: Common Adverse Events (Any Grade)
| Adverse Event | This compound (in combination therapies) | Pyrotinib |
| Diarrhea | Most frequent Grade 3/4 AE[4][5] | 87.6%[7] |
| Vomiting | - | 31.9%[7] |
| Palmar-plantar erythrodysesthesia | - | 26.6%[7] |
| Nausea | - | 18.6%[7] |
| Mucositis oral | - | 17.7%[7] |
Signaling Pathway and Experimental Workflows
Mechanism of Action: Inhibition of the HER Signaling Pathway
Both this compound and Pyrotinib exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR (HER1), HER2, and HER4. This blockade disrupts downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, which are crucial for cell proliferation, survival, and differentiation. Pyrotinib, as an irreversible inhibitor, forms a covalent bond with the kinase domain, leading to a more sustained inhibition compared to the reversible binding of this compound.
Caption: HER signaling pathway and points of inhibition by this compound and Pyrotinib.
Experimental Workflow: In Vitro Kinase Inhibition Assay
This diagram outlines a typical workflow for determining the IC50 values of kinase inhibitors like this compound and Pyrotinib.
Caption: Workflow for an in vitro kinase inhibition assay.
Experimental Workflow: Cell Proliferation (MTT) Assay
This diagram illustrates the steps involved in an MTT assay to assess the effect of this compound or Pyrotinib on cancer cell proliferation.
Caption: Workflow for a cell proliferation (MTT) assay.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay
-
Objective: To determine the concentration of this compound or Pyrotinib required to inhibit 50% of the activity of a target kinase (IC50).
-
Materials:
-
Recombinant human EGFR, HER2, and HER4 kinases.
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) for HER2).
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-32P]ATP) or used in a system that detects ADP production (e.g., ADP-Glo™ Kinase Assay).
-
Assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
This compound and Pyrotinib dissolved in a suitable solvent (e.g., DMSO).
-
96-well or 384-well plates.
-
Detection reagents and instrument (e.g., scintillation counter, luminometer).
-
-
Procedure:
-
A dilution series of the test compound (this compound or Pyrotinib) is prepared.
-
The kinase, assay buffer, and the test compound at various concentrations are added to the wells of the assay plate and incubated for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).
-
The reaction is terminated, for example, by adding a stop solution or by spotting the reaction mixture onto a filter membrane.
-
The amount of substrate phosphorylation is quantified. For radiolabeled assays, this involves measuring the incorporated radioactivity. For ADP-Glo™ assays, luminescence is measured, which is proportional to the amount of ADP produced.
-
The percentage of kinase inhibition for each compound concentration is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
Cell Proliferation (MTT) Assay
-
Objective: To measure the cytotoxic or cytostatic effects of this compound and Pyrotinib on cancer cell lines and determine their IC50 values.
-
Materials:
-
HER2-positive cancer cell lines (e.g., BT-474, SK-BR-3, NCI-N87).
-
Complete cell culture medium.
-
This compound and Pyrotinib.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilizing agent (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cell culture medium is replaced with fresh medium containing serial dilutions of this compound or Pyrotinib. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.
-
The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The medium containing MTT is removed, and the formazan crystals are dissolved by adding a solubilizing agent to each well.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated for each drug concentration relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the antitumor efficacy of this compound and Pyrotinib in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
HER2-positive cancer cell line (e.g., NCI-N87, BT-474).
-
This compound and Pyrotinib formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
A suspension of cancer cells is injected subcutaneously or orthotopically (into the mammary fat pad for breast cancer models) into the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are randomized into treatment and control groups.
-
Treatment is initiated with daily oral administration of this compound, Pyrotinib, or the vehicle control at specified doses.
-
Tumor volume is measured at regular intervals (e.g., twice a week) using calipers. Tumor volume is often calculated using the formula: (Length × Width²) / 2.
-
The body weight of the mice is also monitored as an indicator of general toxicity.
-
The study is continued for a predetermined period or until the tumors in the control group reach a specified size.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The antitumor efficacy is evaluated by comparing the tumor growth rates and final tumor weights between the treatment and control groups. Tumor growth inhibition (TGI) is a common metric calculated.
-
Clinical Trial Assessment Criteria
-
Tumor Response Evaluation: The Response Evaluation Criteria in Solid Tumors (RECIST 1.1) is a standardized method for assessing tumor response in clinical trials.[8] It defines complete response (CR), partial response (PR), stable disease (SD), and progressive disease (PD) based on changes in the sum of the diameters of target lesions.
-
Adverse Event Reporting: The Common Terminology Criteria for Adverse Events (CTCAE) is used to grade the severity of adverse events experienced by patients in clinical trials.[9] Grades range from 1 (mild) to 5 (death related to adverse event).
References
- 1. RECIST 1.1 – Update and Clarification: From the RECIST Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Xenograft mouse model in vivo study and tumor tissue analysis [bio-protocol.org]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of pyrotinib: A novel irreversible EGFR/HER2 dual tyrosine kinase inhibitor with favorable safety profiles for the treatment of breast cancer | Semantic Scholar [semanticscholar.org]
- 7. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. project.eortc.org [project.eortc.org]
- 9. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
Epertinib's Impact on Downstream Signaling Pathways: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Epertinib's performance against other HER2-targeted therapies, supported by experimental data. This compound, a potent and reversible inhibitor of EGFR, HER2, and HER4, has demonstrated significant antitumor activity in preclinical and clinical studies, particularly in HER2-positive breast cancer.
This guide delves into the molecular mechanisms of this compound, focusing on its effects on downstream signaling pathways crucial for cancer cell proliferation and survival. Through a detailed examination of experimental data, we compare its efficacy to that of other established tyrosine kinase inhibitors.
Mechanism of Action: Inhibition of EGFR/HER2 Signaling
This compound exerts its therapeutic effect by targeting the tyrosine kinase activity of Epidermal Growth factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Human Epidermal Growth Factor Receptor 4 (HER4).[1] By binding to the ATP-binding site of these receptors, this compound blocks their autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathways affected are the PI3K/Akt and MAPK/ERK pathways, both of which are critical for cell growth, survival, and differentiation.
Comparative Efficacy of this compound
Preclinical studies have demonstrated this compound's potent inhibitory activity against EGFR and HER2 phosphorylation and cancer cell proliferation. The following tables summarize the key findings from a study by Tanaka et al. (2014), comparing the efficacy of this compound (S-222611) with Lapatinib.
Table 1: Inhibition of EGFR and HER2 Phosphorylation in NCI-N87 Gastric Cancer Cells
| Compound | Target | IC50 (nmol/L) |
| This compound (S-222611) | pEGFR | 4.5 |
| pHER2 | 1.6 | |
| Lapatinib | pEGFR | 100< |
| pHER2 | 10.2 | |
| Data from Tanaka H, et al. Cancer Sci. 2014.[2][3] |
Table 2: In Vitro Cell Growth Inhibitory Activity (IC50 in nmol/L)
| Cell Line | Cancer Type | This compound (S-222611) | Lapatinib |
| NCI-N87 | Gastric | 8.3 | 21.2 |
| BT-474 | Breast | 9.9 | 19.1 |
| SK-BR-3 | Breast | 14.0 | 44.5 |
| MDA-MB-361 | Breast | 26.5 | Not Reported |
| A431 | Epidermoid | 104.3 | 453.7 |
| Data from Tanaka H, et al. Cancer Sci. 2014.[2][3] |
Table 3: In Vivo Antitumor Activity in Xenograft Models (ED50 in mg/kg)
| Xenograft Model | Cancer Type | This compound (S-222611) | Lapatinib |
| NCI-N87 | Gastric | 10.2 | 57.7 |
| BT-474 | Breast | 12.3 | 48.6 |
| A431 | Epidermoid | 19.8 | >200 |
| Data from Tanaka H, et al. Cancer Sci. 2014.[2][3] |
These data indicate that this compound is significantly more potent than Lapatinib in inhibiting EGFR and HER2 phosphorylation, which translates to superior in vitro anti-proliferative activity and in vivo antitumor efficacy in various cancer models.[2][3]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. Below are the standard protocols for the key assays used to evaluate the efficacy of this compound.
Western Blot Analysis for Protein Phosphorylation
This protocol is used to determine the levels of phosphorylated EGFR, HER2, Akt, and ERK.
-
Cell Lysis: Cancer cells are treated with varying concentrations of this compound or control vehicle for a specified time. Cells are then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR, HER2, Akt (Ser473), and ERK1/2 (Thr202/Tyr204), as well as total EGFR, HER2, Akt, and ERK. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified by densitometry, and the levels of phosphorylated proteins are normalized to the total protein levels.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with a range of concentrations of this compound, Lapatinib, or vehicle control for 72 hours.
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curve.
Conclusion
The presented data strongly support the potent and selective inhibitory activity of this compound on the EGFR/HER2 signaling axis. Its superior efficacy compared to Lapatinib in preclinical models suggests its potential as a valuable therapeutic agent for HER2-positive cancers. The detailed experimental protocols provided herein serve as a resource for researchers to independently validate and further explore the effects of this compound on downstream signaling pathways. Future studies should focus on a more in-depth quantitative analysis of the PI3K/Akt and MAPK/ERK pathways to fully elucidate the molecular mechanisms underlying this compound's robust antitumor activity.
References
- 1. A phase I/II study of this compound plus trastuzumab with or without chemotherapy in patients with HER2-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Epertinib in Combination with Capecitabine: A Comparative Analysis Against Monotherapy for Researchers
This guide provides a detailed comparison of the efficacy and safety profiles of epertinib administered in combination with capecitabine versus this compound or capecitabine as monotherapy. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of available clinical trial data, experimental methodologies, and relevant biological pathways.
Mechanism of Action
This compound is an orally active, potent, and reversible tyrosine kinase inhibitor that targets the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4.[1] By inhibiting these receptors, this compound disrupts downstream signaling pathways, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[1]
Capecitabine is an orally administered prodrug of 5-fluorouracil (5-FU), a well-established antimetabolite.[2][3][4][5] It is enzymatically converted to 5-FU preferentially in tumor tissues.[3][4][5] The active metabolites of 5-FU then exert their cytotoxic effects through two primary mechanisms: inhibition of thymidylate synthase, leading to depletion of thymidine triphosphate and subsequent disruption of DNA synthesis, and incorporation into RNA, which interferes with RNA processing and protein synthesis.[2][3][5]
The combination of this compound and capecitabine is hypothesized to provide a synergistic anti-tumor effect. This compound's targeted inhibition of HER2 signaling, a key driver in certain cancers, complements the broad cytotoxic effects of capecitabine.
Signaling and Metabolic Pathways
The following diagrams illustrate the key signaling pathway targeted by this compound and the metabolic activation pathway of capecitabine.
Clinical Efficacy Data
The following tables summarize the clinical efficacy data from studies evaluating this compound in combination with capecitabine, this compound monotherapy, and capecitabine monotherapy. It is important to note that these data are from separate studies and not from a head-to-head clinical trial, which limits direct comparison.
Table 1: Efficacy of this compound + Trastuzumab + Capecitabine in HER2-Positive Metastatic Breast Cancer
| Endpoint | Result | Study Population |
| Objective Response Rate (ORR) | 56% | N=9, Heavily pre-treated patients |
| Recommended this compound Dose | 400 mg daily | - |
| Data from a Phase I/II study of this compound plus trastuzumab with or without chemotherapy.[6] |
Table 2: Efficacy of this compound Monotherapy in Solid Tumors
| Endpoint | Result | Study Population |
| ORR (HER2+ Breast Cancer) | 19.0% | N=21, Heavily pre-treated patients |
| ORR (HER2+ Upper GI Cancer) | 20.0% | N=10, Heavily pre-treated patients |
| Recommended Phase 2 Dose | 800 mg daily | - |
| Data from a Phase I dose-escalation and extended Phase Ib study.[7][8] |
Table 3: Efficacy of Capecitabine Monotherapy in Advanced/Metastatic Cancer
| Indication | Objective Response Rate (ORR) | Median Time to Progression (TTP) / Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Gastric Cancer | 34% - 47.37% | 3.2 months | 9.5 months |
| HER2-Normal Breast Cancer | 26.1% | 6.0 - 7.9 months | 16.4 - 18.6 months |
| Data compiled from multiple studies on capecitabine monotherapy. |
Safety and Tolerability
Table 4: Common Adverse Events (Grade 3/4)
| Adverse Event | This compound + Trastuzumab + Capecitabine | This compound Monotherapy | Capecitabine Monotherapy |
| Diarrhea | Most frequent | Most frequent (generally manageable) | Reported |
| Rash | - | Reported (Dose-limiting in some) | - |
| Fatigue | - | Reported (mild) | Reported |
| Nausea | - | Reported (mild) | Reported |
| Hand-Foot Syndrome | - | - | Most frequent (Grade 3 in 9%) |
| Hyperbilirubinemia | - | - | Dose-limiting |
| Neutropenia | Not attributed to this compound | Not reported | Less common than with IV 5-FU |
| Data compiled from the respective clinical trials. Note that the combination therapy also included trastuzumab, which has its own safety profile. |
Experimental Protocols
Phase I/II Study of this compound in Combination Therapy
-
Study Design: A multi-center, open-label, dose-escalation (3+3 design) and expansion cohort study.[1]
-
Patient Population: Patients with HER2-positive metastatic breast cancer who had progressed on prior HER2-directed therapy.[1]
-
Treatment Arms:
-
Arm A: this compound + Trastuzumab
-
Arm B: this compound + Trastuzumab + Vinorelbine
-
Arm C: this compound + Trastuzumab + Capecitabine[1]
-
-
Dose Escalation: The dose of this compound was escalated to determine the maximum tolerated dose (MTD) and recommended dose for each combination.[1]
-
Endpoints: Primary endpoints were safety and tolerability. Secondary endpoints included pharmacokinetic profile and anti-tumor activity (ORR).[1]
Phase I/Ib Study of this compound Monotherapy
-
Study Design: A dose-escalation study to determine the safety, MTD, pharmacokinetic profile, and efficacy of this compound.[7]
-
Patient Population: Patients with advanced solid tumors expressing EGFR or HER2, and/or with amplified HER2, who were not suitable for standard treatment.[7]
-
Treatment: Daily oral doses of this compound were escalated from 100 mg to 1600 mg.[7] The extended Phase Ib study further assessed the recommended daily dose of 800 mg.[8]
-
Endpoints: Primary endpoints were safety and MTD. Secondary endpoints included pharmacokinetics and anti-tumor activity.[7][8]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a Phase I/II clinical trial investigating a combination therapy like this compound and capecitabine.
References
- 1. A phase I/II study of this compound plus trastuzumab with or without chemotherapy in patients with HER2-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. oncodaily.com [oncodaily.com]
- 5. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 6. A phase I/II study of this compound plus trastuzumab with or without chemotherapy in patients with HER2-positive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1 dose-escalation study of S-222611, an oral reversible dual tyrosine kinase inhibitor of EGFR and HER2, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An extended phase Ib study of this compound, an orally active reversible dual EGFR/HER2 tyrosine kinase inhibitor, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Epertinib's Potency Against New HER2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of HER2-targeted therapies is rapidly evolving, with several new agents demonstrating significant clinical activity. This guide provides a comparative analysis of Epertinib, a potent and selective tyrosine kinase inhibitor (TKI), against three other novel HER2 inhibitors: Tucatinib, Trastuzumab deruxtecan, and Zanidatamab. This objective comparison is supported by available preclinical data to aid researchers in their drug development and discovery efforts.
Comparative Potency of HER2 Inhibitors
The following tables summarize the available quantitative data on the potency of this compound and its comparators. It is important to note that direct head-to-head studies are limited, and potency can vary based on the specific cell line and assay conditions.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target(s) | IC50 (nM) | Notes |
| This compound | EGFR, HER2, HER4 | 1.48 (EGFR), 7.15 (HER2), 2.49 (HER4)[1][2] | Reversible inhibitor.[1][2] |
| Tucatinib | HER2 | 7[3], 8[4] | Highly selective for HER2 over EGFR.[3][4] |
| Trastuzumab deruxtecan | HER2 | Not applicable | Antibody-drug conjugate; mechanism is not direct kinase inhibition. |
| Zanidatamab | HER2 | Not applicable | Bispecific antibody; mechanism is not direct kinase inhibition. |
Table 2: Inhibition of HER2 Phosphorylation in Cells
| Inhibitor | Cell Line | IC50 (nM) |
| This compound | NCI-N87 | 1.6[1] |
| Tucatinib | BT-474 | 7[5] |
| Trastuzumab deruxtecan | Not available | Not available |
| Zanidatamab | Not available | Not available |
Table 3: Anti-proliferative Activity in HER2-Positive Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (nM) |
| This compound | NCI-N87 | 8.3 |
| BT-474 | 9.9 | |
| SK-BR-3 | 14.0 | |
| MDA-MB-361 | 26.5[1] | |
| Tucatinib | SK-BR-3 | 26[6] |
| BT-474 | 33[5] | |
| TBCP-1 | 191[6] | |
| Trastuzumab deruxtecan | KPL-4 | <100 |
| SK-OV-3 | >10,000 (resistant)[7] | |
| Zanidatamab | Not available | Not available |
Mechanisms of Action
The four inhibitors benchmarked in this guide employ distinct mechanisms to disrupt HER2 signaling, offering different therapeutic strategies for HER2-positive cancers.
This compound: A Reversible Tyrosine Kinase Inhibitor
This compound is an orally active, reversible, and selective tyrosine kinase inhibitor that targets EGFR, HER2, and HER4.[1][2] By binding to the ATP-binding site of the intracellular kinase domain of these receptors, this compound blocks their phosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, thereby inhibiting tumor cell growth and proliferation.[8]
Tucatinib: A Highly Selective HER2 Tyrosine Kinase Inhibitor
Tucatinib is an oral, reversible, and highly selective inhibitor of the HER2 tyrosine kinase.[3][8] Its selectivity for HER2 over EGFR is a key differentiating feature, potentially leading to a more favorable side-effect profile.[3] Tucatinib inhibits HER2 phosphorylation, leading to the downregulation of downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for cell growth and survival.[9][10]
Trastuzumab deruxtecan: An Antibody-Drug Conjugate
Trastuzumab deruxtecan is an antibody-drug conjugate (ADC) that consists of the anti-HER2 antibody, trastuzumab, linked to a potent topoisomerase I inhibitor payload, deruxtecan.[11][12] The trastuzumab component binds to the extracellular domain of the HER2 receptor, leading to the internalization of the ADC.[11][12] Once inside the cancer cell, the linker is cleaved, releasing deruxtecan, which causes DNA damage and apoptosis.[11][12] A key feature of this ADC is its "bystander effect," where the membrane-permeable payload can diffuse out of the target cell and kill neighboring cancer cells, regardless of their HER2 expression status.[11]
Zanidatamab: A Bispecific Antibody
Zanidatamab is a bispecific antibody that simultaneously binds to two distinct non-overlapping epitopes on the extracellular domain of the HER2 receptor.[13][14] This unique "biparatopic" binding leads to enhanced HER2 receptor clustering, internalization, and degradation.[2] By cross-linking HER2 receptors, Zanidatamab effectively blocks both ligand-dependent and ligand-independent signaling and induces a potent anti-tumor immune response through antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[2][15]
Experimental Protocols
In Vitro HER2 Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the HER2 kinase domain.
Materials:
-
Recombinant human HER2 kinase domain
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[16]
-
ATP
-
HER2 substrate (e.g., a synthetic peptide or Poly(Glu, Tyr))[17]
-
Test compounds (e.g., this compound, Tucatinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[16]
-
Add 2 µL of a solution containing the HER2 kinase enzyme in kinase buffer to each well.[16]
-
Add 2 µL of a solution containing the HER2 substrate and ATP in kinase buffer to initiate the reaction.[16]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[16]
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell Proliferation (MTT) Assay
This assay measures the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474, NCI-N87)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]
-
Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet P-40 and 8mM HCl in isopropanol)[18]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the HER2-positive cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[18]
-
Incubate the plates overnight to allow the cells to attach.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the diluted compounds or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[18]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: HER2 Signaling Pathway
Caption: Mechanisms of Action of HER2 Inhibitors
Caption: Experimental Workflow for Potency Comparison
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. zanidatamab - My Cancer Genome [mycancergenome.org]
- 3. Tucatinib | EGFR | Tocris Bioscience [tocris.com]
- 4. Tucatinib | HER | EGFR | TargetMol [targetmol.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What's the mechanism of action for tucatinib? [drugs.com]
- 9. Tucatinib | C26H24N8O2 | CID 51039094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spotlight on Trastuzumab Deruxtecan (DS-8201,T-DXd) for HER2 Mutation Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zymeworks.com [zymeworks.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. What is Zanidatamab used for? [synapse.patsnap.com]
- 16. promega.com [promega.com]
- 17. HER2 Kinase Enzyme System Application Note [promega.com]
- 18. goldbio.com [goldbio.com]
Epertinib in HER2-Positive Metastatic Breast Cancer: A Comparative Analysis Against Standard of Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the clinical trial data for epertinib, an investigational tyrosine kinase inhibitor, with the established standard of care for patients with heavily pre-treated HER2-positive metastatic breast cancer. The data is based on a key Phase I/II clinical trial of this compound in combination with trastuzumab, with or without chemotherapy.
Overview of this compound
This compound (S-222611) is an oral, reversible, and potent inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases, specifically targeting EGFR (HER1), HER2, and HER4.[1][2] By inhibiting these receptors, this compound aims to block downstream signaling pathways that are crucial for tumor cell proliferation and survival.[1][3] Preclinical studies have suggested that this compound has greater antitumor potency compared to lapatinib, another tyrosine kinase inhibitor, and has shown the ability to penetrate the central nervous system, indicating potential activity against brain metastases.[1][2]
Clinical Trial Data for this compound
A Phase I/II, multicenter, open-label study (EudraCT number: 2013-003894-87) evaluated the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with HER2-positive metastatic breast cancer who had received prior HER2-directed therapy.[1][4] The trial consisted of three arms, combining this compound with standard therapies:
-
Arm A: this compound + Trastuzumab
-
Arm B: this compound + Trastuzumab + Vinorelbine
-
Arm C: this compound + Trastuzumab + Capecitabine
The study included a dose-escalation phase to determine the recommended dose of this compound for each combination, followed by an expansion phase to further assess efficacy and safety.[1]
Efficacy of this compound Combinations
The following table summarizes the objective response rates (ORR) observed in the Phase I/II trial of this compound at the recommended doses in heavily pre-treated patients.[1]
| Treatment Arm (at Recommended this compound Dose) | Objective Response Rate (ORR) | Number of Patients (N) |
| Arm A: this compound (600 mg) + Trastuzumab | 67% | 9 |
| Arm B: this compound (200 mg) + Trastuzumab + Vinorelbine | 0% | 5 |
| Arm C: this compound (400 mg) + Trastuzumab + Capecitabine | 56% | 9 |
Notably, in the expansion cohort of Arm A, 4 out of 6 patients who had previously been treated with ado-trastuzumab emtansine (T-DM1) responded to the combination of this compound and trastuzumab.[1] Similarly, in the Arm C expansion cohort, 4 out of 7 patients who had prior exposure to capecitabine responded.[1] Measurable regression of brain metastases was also observed in patients in both Arm A and Arm C.[1]
Safety Profile of this compound
The most common grade 3/4 adverse event reported across all arms of the this compound trial was diarrhea, which was generally manageable with medical intervention and dose modifications.[1]
Standard of Care in Heavily Pre-Treated HER2-Positive Metastatic Breast Cancer
The treatment landscape for HER2-positive metastatic breast cancer has evolved significantly, with several targeted therapies approved for patients who have progressed on initial treatments. For a comparative context, this guide focuses on two key standards of care for heavily pre-treated patients: ado-trastuzumab emtansine (T-DM1) and trastuzumab deruxtecan.
Ado-Trastuzumab Emtansine (T-DM1)
T-DM1 is an antibody-drug conjugate that combines the HER2-targeting properties of trastuzumab with the cytotoxic agent emtansine. The pivotal Phase III EMILIA trial established T-DM1 as a standard of care in the second-line setting and beyond.
Table 2: Efficacy and Safety of T-DM1 in the EMILIA Trial
| Parameter | T-DM1 | Lapatinib + Capecitabine |
| Median Progression-Free Survival | 9.6 months | 6.4 months |
| Median Overall Survival | 30.9 months | 25.1 months |
| Objective Response Rate | 43.6% | 30.8% |
| Most Common Grade ≥3 Adverse Events | Thrombocytopenia, elevated liver enzymes | Diarrhea, hand-foot syndrome |
Trastuzumab Deruxtecan
Trastuzumab deruxtecan is another antibody-drug conjugate that has demonstrated significant efficacy in patients who have progressed on multiple prior lines of therapy, including T-DM1. The DESTINY-Breast01 Phase II trial was instrumental in its approval.
Table 3: Efficacy and Safety of Trastuzumab Deruxtecan in the DESTINY-Breast01 Trial
| Parameter | Trastuzumab Deruxtecan |
| Confirmed Objective Response Rate | 60.9% |
| Median Duration of Response | 14.8 months |
| Median Progression-Free Survival | 16.4 months |
| Most Common Grade ≥3 Adverse Events | Neutropenia, anemia, nausea |
A significant adverse event associated with trastuzumab deruxtecan is interstitial lung disease (ILD), which requires careful monitoring.[5]
Experimental Protocols
This compound Phase I/II Trial (EudraCT: 2013-003894-87)
-
Study Design: A Phase I/II, multicenter, open-label study with dose-escalation and expansion cohorts.[1]
-
Patient Population: Patients aged 18 years or older with histologically or cytologically confirmed HER2-positive metastatic breast cancer who had progressed after at least one prior anti-HER2 therapy.[6] Patients with brain metastases were eligible.[6] Key eligibility criteria included an ECOG performance status of 0 or 1 and adequate organ function.[6]
-
Treatment Regimens:
-
Arm A: this compound administered orally once daily, plus trastuzumab.
-
Arm B: this compound administered orally once daily, plus trastuzumab and intravenous vinorelbine.
-
Arm C: this compound administered orally once daily, plus trastuzumab and oral capecitabine.
-
-
Dose Escalation: A modified "3+3" design was used to determine the maximum tolerated dose and recommended dose of this compound in each combination.[1]
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Pharmacokinetics, objective response rate (ORR), and clinical benefit rate. Tumor assessments were performed every 6 weeks for the first 24 weeks and every 12 weeks thereafter, based on RECIST v1.1.
Visualizations
This compound Mechanism of Action: Signaling Pathway
Caption: this compound inhibits EGFR, HER2, and HER4 signaling pathways.
This compound Phase I/II Clinical Trial Workflow
Caption: Workflow of the this compound Phase I/II clinical trial.
Conclusion
The Phase I/II clinical trial of this compound in combination with trastuzumab, and with trastuzumab plus capecitabine, has shown promising anti-tumor activity in a heavily pre-treated population of patients with HER2-positive metastatic breast cancer, including those with brain metastases.[1] The objective response rates in Arm A (67%) and Arm C (56%) are noteworthy, particularly given the prior treatments received by the patient population.[1]
When compared to the established efficacy of standard of care agents like T-DM1 and trastuzumab deruxtecan in similar patient populations, the data for this compound suggests it could be a valuable addition to the therapeutic armamentarium. However, it is important to note that this is a Phase I/II study with a small number of patients, and direct cross-trial comparisons should be made with caution. The safety profile of this compound, with manageable diarrhea as the most common significant adverse event, appears acceptable.[1]
Further larger, randomized clinical trials are warranted to definitively establish the efficacy and safety of this compound-based regimens and to determine their optimal placement in the treatment sequence for HER2-positive metastatic breast cancer.
References
- 1. Mechanism of action of anti-HER2 monoclonal antibodies: scientific update on trastuzumab and 2C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Epertinib in HER2-Positive Metastatic Breast Cancer: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of clinical trial outcomes for Epertinib, a reversible inhibitor of human epidermal growth factor receptors 2 (HER2), EGFR, and HER4, in the context of treating HER2-positive metastatic breast cancer.[1][2][3] this compound's performance is objectively compared with established alternative therapies, supported by experimental data from key clinical trials.
Comparative Analysis of Clinical Trial Outcomes
The following tables summarize the quantitative outcomes from clinical trials of this compound and its key competitors in the treatment of HER2-positive metastatic breast cancer.
Table 1: Efficacy of this compound in Combination Therapy
| Trial Arm | Regimen | Number of Patients (N) | Objective Response Rate (ORR) |
| Arm A | This compound + Trastuzumab | 9 | 67% |
| Arm B | This compound + Trastuzumab + Vinorelbine | 5 | 0% |
| Arm C | This compound + Trastuzumab + Capecitabine | 9 | 56% |
| Data from a Phase I/II study in heavily pre-treated patients.[1][2][3][4] |
Table 2: Comparative Efficacy of Alternative Therapies
| Drug/Regimen | Trial | Patient Population | Median Progression-Free Survival (PFS) | Overall Survival (OS) | Objective Response Rate (ORR) |
| Tucatinib + Trastuzumab + Capecitabine | HER2CLIMB | Previously treated, including brain metastases | 7.8 months (vs. 5.6 months with placebo) | 21.9 months (vs. 17.4 months with placebo) | 40.6% (vs. 22.8% with placebo) |
| Neratinib + Capecitabine | NALA | ≥2 prior HER2-directed regimens | 5.6 months (vs. 5.5 months with Lapatinib + Capecitabine) | 21 months (vs. 18.7 months with Lapatinib + Capecitabine) | 32.8% (vs. 26.7% with Lapatinib + Capecitabine) |
| Fam-trastuzumab deruxtecan-nxki (Enhertu) | DESTINY-Breast01 | Heavily pretreated (median 6 prior therapies) | 16.4 months | Data immature | 60.3% |
| Trastuzumab + Pertuzumab + Docetaxel | CLEOPATRA | First-line metastatic | 18.7 months (vs. 12.4 months with placebo + Trastuzumab + Docetaxel) | 56.5 months (vs. 40.8 months with placebo + Trastuzumab + Docetaxel) | 80.2% (vs. 69.3% with placebo + Trastuzumab + Docetaxel) |
| Lapatinib + Capecitabine | NALA | ≥2 prior HER2-directed regimens | 5.5 months | 18.7 months | 26.7% |
| This table presents data from various clinical trials and patient populations, and direct cross-trial comparisons should be made with caution. |
Experimental Protocols
This compound Phase I/II Study
-
Study Design: An open-label, multicenter, dose-escalation (3+3 design) and expansion phase I/II trial.[1][2]
-
Patient Population: Patients with HER2-positive metastatic breast cancer who had progressed on prior anti-HER2 therapy.[1][2]
-
Dosing Regimens:
-
Endpoints: The primary endpoints were safety and tolerability, and to determine the recommended dose. Secondary endpoints included anti-tumor activity.[2][4]
HER2CLIMB (Tucatinib)
-
Study Design: A randomized, double-blind, placebo-controlled Phase II trial.[5]
-
Patient Population: Patients with HER2-positive metastatic breast cancer, including those with brain metastases, who had prior treatment with trastuzumab, pertuzumab, and ado-trastuzumab emtansine.[6]
-
Dosing Regimens:
-
Endpoints: The primary endpoint was progression-free survival. Overall survival and ORR were key secondary endpoints.[6]
NALA (Neratinib vs. Lapatinib)
-
Study Design: A randomized, active-controlled, open-label, Phase III trial.[8][9]
-
Patient Population: Patients with HER2-positive metastatic breast cancer who had received two or more prior HER2-directed regimens.[8][9][10]
-
Dosing Regimens:
-
Endpoints: Co-primary endpoints were progression-free survival and overall survival.[8][12]
DESTINY-Breast01 (Fam-trastuzumab deruxtecan-nxki)
-
Study Design: A single-arm, open-label, multicenter, Phase II study.[13]
-
Patient Population: Patients with unresectable or metastatic HER2-positive breast cancer who had received two or more prior anti-HER2 therapies.[13]
-
Dosing Regimen: Fam-trastuzumab deruxtecan-nxki administered intravenously every 3 weeks.
-
Endpoints: The primary endpoint was objective response rate.[13]
CLEOPATRA (Trastuzumab + Pertuzumab)
-
Study Design: A randomized, double-blind, placebo-controlled, Phase III trial.[14][15]
-
Patient Population: Patients with previously untreated HER2-positive metastatic breast cancer.[14]
-
Dosing Regimens:
-
Endpoints: The primary endpoint was progression-free survival. Overall survival was a key secondary endpoint.[15]
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-tumor effect by inhibiting the tyrosine kinase activity of EGFR (HER1), HER2, and HER4. This blockade disrupts downstream signaling cascades crucial for cell proliferation, survival, and migration. The following diagrams illustrate the targeted pathways.
Caption: EGFR, HER2, and HER4 signaling pathway activation.
The binding of ligands such as Epidermal Growth Factor (EGF) and Neuregulin (NRG) to EGFR and HER4, respectively, induces receptor dimerization with other HER family members, including the ligand-less HER2. This dimerization leads to autophosphorylation of the intracellular tyrosine kinase domains, initiating downstream signaling through pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK, which ultimately drive cell proliferation, survival, and migration.[17]
Caption: this compound's mechanism of action on the HER pathway.
This compound, as a small molecule tyrosine kinase inhibitor, penetrates the cell membrane and binds to the intracellular tyrosine kinase domains of EGFR, HER2, and HER4. This binding action blocks the autophosphorylation of these receptors, thereby inhibiting the activation of downstream signaling pathways and ultimately leading to a reduction in tumor cell proliferation and survival.
References
- 1. A phase I/II study of this compound plus trastuzumab with or without chemotherapy in patients with HER2-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I/II study of this compound plus trastuzumab with or without chemotherapy in patients with HER2-positive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neratinib after trastuzumab-based adjuvant therapy in patients with HER2-positive breast cancer (ExteNET): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 2 Randomized, Double-Blinded, Controlled Study of Tucatinib vs. Placebo in Combination with Capecitabine and Trastuzumab in Patients with Pretreated Unresectable Locally Advanced or Metastatic HER2 plus Breast Carcinoma (HER2CLIMB) | Dana-Farber Cancer Institute [dana-farber.org]
- 6. researchgate.net [researchgate.net]
- 7. HER2CLIMB Trial Results Confirm Survival Benefit with Tucatinib in HER2-Positive Breast Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 8. Neratinib Plus Capecitabine Versus Lapatinib Plus Capecitabine in HER2-Positive Metastatic Breast Cancer Previously Treated With ≥ 2 HER2-Directed Regimens: Phase III NALA Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neratinib/Capecitabine vs Lapatinib/Capecitabine for Pretreated Patients With HER2-Positive Metastatic Breast Cancer - The ASCO Post [ascopost.com]
- 10. Phase III NALA Trial Meets Primary Endpoint in Previously Treated HER2-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. DESTINY-Breast01 Trial: trastuzumab deruxtecan in previously treated HER2 positive breast cancer - Jackson - Translational Breast Cancer Research [tbcr.amegroups.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. science.rsu.lv [science.rsu.lv]
- 16. Pertuzumab, trastuzumab, and docetaxel in HER2-positive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
Safety Operating Guide
Essential Guide to Epertinib Disposal for Laboratory Professionals
Researchers and drug development professionals handling Epertinib are tasked with the critical responsibility of its proper disposal to ensure personal safety and environmental protection. As a potent tyrosine kinase inhibitor used in cancer research, this compound is classified as a hazardous drug, necessitating stringent disposal protocols.[1][2][3][4] Adherence to these guidelines is paramount to mitigate risks associated with cytotoxic compounds.
Core Safety and Handling Principles
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound.[1] All personnel must be trained on the potential hazards and emergency procedures.[1] The fundamental principle of handling this compound waste is segregation. It must not be mixed with other laboratory wastes.[1]
Personal Protective Equipment (PPE): To prevent exposure, the following PPE is mandatory when handling this compound waste:
-
A disposable gown[6]
-
Eye protection (safety glasses or goggles)
-
A respirator (if there is a risk of aerosolization)
Quantitative Disposal Parameters
For clear guidance, the following table summarizes the key quantitative parameters for this compound waste disposal, categorized by the level of contamination.
| Waste Type | Contamination Level | Disposal Container | Container Color |
| Trace Waste | < 3% of the original drug by weight | Sharps or Waste Bin | Yellow |
| Bulk Hazardous Waste | > 3% of the original drug by weight | RCRA Container | Black |
Table 1: this compound Waste Disposal Categorization and Container Specifications.[7]
Detailed Disposal Protocol
The following step-by-step protocol outlines the proper disposal procedures for different types of this compound waste generated in a laboratory setting.
1. Trace Contaminated Waste:
This category includes items with minimal residual this compound, such as empty vials, packaging, used gloves, gowns, bench paper, and plasticware.[7]
-
Step 1: Immediately after use, place all disposable items contaminated with trace amounts of this compound into a designated yellow chemotherapy waste container.[1][7]
-
Step 2: For contaminated sharps (needles, syringes, glass vials), use a yellow, puncture-resistant sharps container specifically designated for chemotherapy waste.[1] Do not recap needles.[1]
-
Step 3: Once the yellow trace waste container is full, seal it securely.
-
Step 4: Package the sealed container in a biohazard waste box for collection by the institution's environmental health and safety (EH&S) department.[1]
2. Bulk Hazardous Waste:
This category includes unused this compound, expired stock solutions, grossly contaminated materials from a spill, and any container holding more than 3% of the original drug amount.[7]
-
Step 1: Carefully place all bulk this compound waste into a designated black hazardous waste container (RCRA container).[1][7] This includes partially full vials, syringes with more than a residual amount of the drug, and materials used to clean up spills.[1][7]
-
Step 2: Do not mix any other type of chemical waste in this container.[1]
-
Step 3: Ensure the container is properly labeled as "Hazardous Waste" and includes the chemical name ("this compound").[1]
-
Step 4: When the container is full or no longer in use, arrange for a hazardous waste pickup through your institution's EH&S online portal.[1]
3. Decontamination of Reusable Equipment:
For non-disposable items like glassware or spatulas:
-
Step 1: Prepare a designated washing area.
-
Step 2: Wearing appropriate PPE, wash the equipment with a suitable deactivating solution (e.g., sodium hypochlorite), followed by a thorough rinse with water.
-
Step 3: Dispose of the cleaning materials (e.g., wipes, pads) as trace chemotherapy waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound waste.
Spill Management
In the event of an this compound spill, immediate action is required to contain and clean the area.
-
Step 1: Alert personnel in the vicinity and restrict access to the spill area.
-
Step 2: Don the appropriate PPE, including a respirator if the spill involves powder.
-
Step 3: Use a chemotherapy spill kit to absorb the spill.
-
Step 4: Place all cleanup materials into the black RCRA hazardous waste container.[7]
-
Step 5: Decontaminate the area with an appropriate cleaning agent.
-
Step 6: Report the spill to your institution's environmental health and safety department.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
